An In-depth Technical Guide to the Discovery and Development of ILS-920
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppres...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and early clinical development of ILS-920, a non-immunosuppressive analog of rapamycin investigated for its neuroprotective properties.
Introduction and Discovery
ILS-920 emerged from research efforts to separate the potent neurotrophic activities of rapamycin from its well-known immunosuppressive effects[1][2]. Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a powerful inhibitor of the mammalian target of rapamycin (mTOR) and is clinically used as an immunosuppressant[3][4]. The discovery of ILS-920 was driven by the hypothesis that modifying the mTOR-binding region of rapamycin could yield compounds with significant neuroprotective efficacy in conditions like ischemic stroke, but without the associated immunosuppression[2].
The development process involved screening a collection of existing rapamycin analogs (rapalogs) in cell-based assays[2]. This led to the identification of a synthetic strategy involving Diels-Alder adduct formation at the C19,C22 diene of the rapamycin structure as a promising approach[2]. This modification, along with the selective reduction of a newly formed olefinic bond, resulted in the creation of ILS-920[5]. This structural change was crucial as it was found that the initial cycloaddition reaction was reversible, leading to the release of free rapamycin[5]. ILS-920, and a related compound WYE-592, demonstrated enhanced potency in neurite outgrowth and neuronal survival assays compared to the parent rapamycin, while exhibiting greatly diminished inhibition of T-cell proliferation[5].
Mechanism of Action
The neuroprotective effects of ILS-920 are attributed to a dual mechanism of action that is distinct from that of rapamycin. The structural modifications effectively abolished the affinity of ILS-920 for mTOR[5]. Instead, ILS-920 exhibits a novel binding profile.
Affinity purification experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells identified two primary binding partners for ILS-920:
FK506-Binding Protein 52 (FKBP52): Unlike rapamycin and FK506, which preferentially bind to FKBP12, ILS-920 shows a strong and selective affinity for FKBP52, with a 200-fold higher selectivity for FKBP52 over FKBP12[1][5][6]. FKBP52 is an immunophilin known to associate with various proteins, including steroid receptor complexes[1][2]. The binding of ILS-920 to FKBP52 is proposed to be a key mediator of its neurite outgrowth promoting activity[1].
β1-subunit of L-type Voltage-Gated Calcium Channels (CACNB1): ILS-920 was also found to bind to the β1-subunit of L-type voltage-dependent Ca2+ channels[1][5]. This interaction leads to the inhibition of L-type Ca2+ channel currents, which is believed to protect neurons from Ca2+-induced cell death, a critical factor in ischemic injury[1].
The proposed dual mechanism, involving both the promotion of neurite outgrowth via FKBP52 and the prevention of excitotoxicity by modulating calcium channels, likely contributes to the observed in vivo efficacy of ILS-920 in stroke models[1][2].
Below is a diagram illustrating the proposed signaling pathway of ILS-920.
In-Depth Technical Guide to the Core Structure and Mechanisms of Ils-920
For Researchers, Scientists, and Drug Development Professionals Abstract Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This documen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ils-920 is a novel, non-immunosuppressive analog of rapamycin currently under investigation for its potent neuroprotective properties. This document provides a comprehensive technical overview of the core structure, mechanism of action, and relevant experimental data pertaining to Ils-920. The information is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.
Core Structure and Chemical Properties
Ils-920 is a synthetic derivative of rapamycin, engineered to reduce its immunosuppressive activity while enhancing its neuroprotective effects. The structural modifications focus on the mTOR binding region of the rapamycin scaffold.
Property
Value
CAS Number
892494-07-4
Synonyms
ILS 920, WAY-265920
Molecular Formula
C57H86N2O14
Molecular Weight
1023.31 g/mol
Exact Mass
1022.61
Mechanism of Action
Ils-920 exhibits a dual mechanism of action that contributes to its neuroprotective effects. It interacts with two key cellular components: the immunophilin FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs).[1]
Interaction with FKBP52 and Modulation of Glucocorticoid Receptor Signaling
Ils-920 binds with high affinity to FKBP52, an important co-chaperone of the glucocorticoid receptor (GR).[2] In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (Hsp90) and immunophilins, including FKBP52.[2] The binding of Ils-920 to FKBP52 is thought to modulate the activity of the GR signaling pathway, which plays a crucial role in neuronal survival and plasticity. FKBP52 is known to be a positive regulator of GR signaling.[3][4]
Caption: Proposed signaling pathway of Ils-920 via FKBP52 and the Glucocorticoid Receptor.
Inhibition of L-type Voltage-Gated Calcium Channels
Ils-920 also directly inhibits the function of L-type voltage-gated calcium channels by binding to their β1-subunit.[1] Over-activation of these channels and subsequent calcium influx is a key mechanism of neuronal damage in ischemic conditions. By blocking this influx, Ils-920 helps to prevent excitotoxicity and maintain cellular homeostasis. This inhibitory effect is specific to Ils-920, as the parent compound rapamycin does not significantly inhibit L-type VGCCs.[1]
Caption: Mechanism of Ils-920-mediated inhibition of L-type voltage-gated calcium channels.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of Ils-920.
Table 1: In Vitro Neuroprotective and Neurite Outgrowth Activity
The following are summaries of the key experimental methodologies used to characterize the activity of Ils-920.
Neuronal Survival and Neurite Outgrowth Assays
Cell Culture: Primary cortical neurons are isolated from embryonic day 16 (E16) rats and cultured.
Treatment: Neurons are treated with Ils-920 or a vehicle control for 72 hours.
Neuronal Survival Quantification: Neuronal survival is assessed by measuring neurofilament levels using an ELISA-based assay.
Neurite Outgrowth Quantification: The mean total neurite length per neuron is quantified using automated high-content imaging systems, such as the Cellomics ArrayScan.
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
Animal Model: Focal cerebral ischemia is induced in rats using the tMCAO model.
Procedure: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period, followed by reperfusion.
Treatment: Ils-920 is administered as an intravenous bolus at 4 hours after the ischemic insult.
Outcome Assessment: The extent of brain injury is determined by measuring the infarct volume at 72 hours post-treatment.
Caption: Overview of the experimental workflow for evaluating the neuroprotective effects of Ils-920.
siRNA Knockdown Experiments
Objective: To confirm the roles of FKBP52 and the β1-subunit of VGCC in the neuroprotective effects of Ils-920.
Procedure: Small interfering RNAs (siRNAs) targeting FKBP52 and the β1-subunit (CACNB1) are transfected into primary cortical neurons to reduce the expression of these proteins.
Analysis: The effect of protein knockdown on neurite outgrowth is then assessed.
Results: Knockdown of FKBP52, but not the β1-subunit, was shown to significantly affect neurite outgrowth, suggesting a critical role for the FKBP52-mediated pathway in this process.[1]
Conclusion
Ils-920 is a promising neuroprotective agent with a well-defined dual mechanism of action. Its ability to modulate both the glucocorticoid receptor signaling pathway via FKBP52 and to directly inhibit L-type voltage-gated calcium channels provides a multi-faceted approach to mitigating neuronal damage in ischemic and other neurodegenerative conditions. The preclinical data strongly support its further development as a therapeutic candidate. This document provides a summary of the core technical information on Ils-920 to aid ongoing and future research efforts.
The Neuroprotective Agent Ils-920: A Technical Guide to its Interaction with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals Abstract Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ils-920, a non-immunosuppressive analog of rapamycin, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of Ils-920, with a specific focus on its interaction with L-type voltage-gated calcium channels (VGCCs). Through a dual-pronged mechanism involving direct inhibition of L-type calcium channels and binding to the immunophilin FKBP52, Ils-920 modulates intracellular calcium homeostasis and promotes neuronal survival and neurite outgrowth. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
Ils-920 is a derivative of rapamycin engineered to reduce its immunosuppressive activity while retaining and enhancing its neuroprotective properties.[1][2][3] A key aspect of its mechanism of action is its ability to interact with and modulate the activity of L-type voltage-gated calcium channels (VGCCs), which play a critical role in neuronal function and are implicated in various neuropathological conditions.[1][2] Additionally, Ils-920 exhibits high binding selectivity for the 52-kDa FK506-binding protein (FKBP52), an immunophilin involved in protein folding and signal transduction.[1][2] This dual-target engagement contributes to its potent neurotrophic and neuroprotective effects, making it a molecule of significant interest for the development of therapeutics for ischemic stroke and other neurodegenerative disorders.[1][3]
Quantitative Data on Ils-920 Interactions
The following tables summarize the key quantitative data regarding the binding and functional effects of Ils-920.
Table 1: Binding Affinities of Ils-920 and Related Compounds [2]
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Channel Inhibition
This protocol was adapted from methodologies used to assess the effect of Ils-920 on L-type VGCCs in F-11 cells, a dorsal root ganglia (DRG)/neuroblastoma hybrid cell line.[2]
Objective: To measure the inhibitory effect of Ils-920 on L-type calcium channel currents.
Materials:
F-11 cells
Patch-clamp rig with amplifier (e.g., Axopatch 200B) and digitizer
Borosilicate glass capillaries for pipette fabrication
Culture F-11 cells on glass coverslips to an appropriate confluency for recording.
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
Establish a whole-cell patch-clamp configuration on a selected F-11 cell.
Hold the cell at a membrane potential of -80 mV.
Elicit L-type Ca2+ currents by applying a depolarizing voltage step to 0 mV for 200 ms.
Record baseline currents in the external solution.
Perfuse the cells with the external solution containing Ils-920 (e.g., 10 µM) or the vehicle control.
After a stable effect is reached, record the L-type Ca2+ currents in the presence of the compound.
Analyze the data by measuring the peak inward current before and after drug application. The percentage of inhibition is calculated as: ((I_control - I_drug) / I_control) * 100.
Fig 1. Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Neurite Outgrowth Assay
This protocol is based on the methodology used to assess the neurotrophic effects of Ils-920 on primary cortical neurons.[2]
Objective: To quantify the effect of Ils-920 on neurite outgrowth.
Materials:
Primary cortical neurons (e.g., from E16 rat embryos)
96-well culture plates
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
Ils-920 stock solution (in DMSO)
Control vehicle (DMSO)
High-content imaging system (e.g., Cellomics ArrayScan VTI)
Neurite outgrowth analysis software
Procedure:
Isolate and culture primary cortical neurons in 96-well plates at a suitable density.
After an initial period of adherence and stabilization (e.g., 24 hours), treat the neurons with various concentrations of Ils-920 or vehicle control.
Incubate the cells for a defined period (e.g., 72 hours) to allow for neurite extension.
Fix and stain the cells to visualize neurons (e.g., with a neuron-specific marker like βIII-tubulin) and nuclei (e.g., with Hoechst stain).
Acquire images of the stained neurons using a high-content imaging system.
Analyze the images using neurite outgrowth software to quantify parameters such as total neurite length, number of neurites, and number of branch points per neuron.
Fig 2. Workflow for Neurite Outgrowth Assay.
siRNA Knockdown in Primary Cortical Neurons
This protocol describes the methodology for reducing the expression of specific proteins to investigate their role in the mechanism of action of Ils-920.[2]
Objective: To determine the involvement of the β1-subunit of L-type VGCC (CACNB1) and FKBP52 in Ils-920-mediated neurite outgrowth.
Materials:
Primary cortical neurons
siRNA targeting CACNB1, FKBP52, and a non-targeting control (e.g., Lamin A/C)
Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)
Opti-MEM I Reduced Serum Medium
Western blotting reagents and antibodies against CACNB1, FKBP52, and a loading control.
Procedure:
Culture primary cortical neurons as described for the neurite outgrowth assay.
Prepare siRNA-lipid complexes by incubating the siRNAs with the transfection reagent in Opti-MEM according to the manufacturer's instructions.
Add the siRNA complexes to the neuronal cultures.
Incubate for a period sufficient to achieve protein knockdown (e.g., 48-72 hours).
Lyse a subset of the cells to verify knockdown efficiency by Western blotting.
For the remaining cells, perform a neurite outgrowth assay as described above, with or without Ils-920 treatment, to assess the impact of the protein knockdown on neurite extension.
Fig 3. Workflow for siRNA Knockdown Experiment.
Signaling Pathways
The neuroprotective and neurotrophic effects of Ils-920 are mediated through a dual mechanism of action that converges on the regulation of neuronal calcium signaling and the promotion of neurite outgrowth.
Inhibition of L-type Voltage-Gated Calcium Channels
Ils-920 directly binds to the β1-subunit of L-type VGCCs.[1][2] This interaction leads to the inhibition of calcium influx through these channels.[2] By reducing excessive calcium entry, particularly under excitotoxic conditions, Ils-920 can mitigate downstream pathological events such as the activation of calcium-dependent proteases and caspases, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1] This mechanism is central to the neuroprotective effects of Ils-920 observed in models of ischemic stroke.
Fig 4. L-type Calcium Channel Inhibition Pathway of Ils-920.
Interaction with FKBP52 and Promotion of Neurite Outgrowth
Ils-920 exhibits a remarkable and selective high-affinity binding to FKBP52.[2] The interaction of Ils-920 with FKBP52 is implicated in the promotion of neurite outgrowth.[1][2] While the precise downstream signaling cascade is still under investigation, it is hypothesized that the Ils-920/FKBP52 complex may influence cytoskeletal dynamics, potentially through interactions with the microtubule network, thereby facilitating the extension and branching of neurites. This activity is crucial for neuronal repair and regeneration following injury.
Fig 5. FKBP52-Mediated Neurite Outgrowth Pathway of Ils-920.
Conclusion
Ils-920 represents a significant advancement in the development of neuroprotective therapeutics. Its dual mechanism of action, involving the direct inhibition of L-type voltage-gated calcium channels and selective binding to FKBP52, provides a multi-faceted approach to neuronal protection and repair. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Ils-920. Future studies should aim to further elucidate the downstream signaling pathways and to establish a more precise quantitative understanding of its inhibitory effects on calcium channels.
Application Notes and Protocols for Neuronal Cultures
A Clarification on the Compound "Ils-920" Initial searches for "Ils-920" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended comp...
Author: BenchChem Technical Support Team. Date: November 2025
A Clarification on the Compound "Ils-920"
Initial searches for "Ils-920" did not yield a matching compound used in neuronal culture research. It is highly probable that this is a typographical error and the intended compound is either Interleukin-9 (IL-9) , a cytokine with neuroprotective properties, or DDL-920 , a novel small molecule being investigated for its cognitive-enhancing effects. This document provides detailed application notes and protocols for both IL-9 and DDL-920 in the context of neuronal culture experiments.
Part 1: Interleukin-9 (IL-9) in Neuronal Cultures
Introduction
Interleukin-9 (IL-9) is a pleiotropic cytokine that has been shown to exert neuroprotective effects, particularly by inhibiting apoptosis in cortical neurons.[1] Its signaling is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] These application notes provide a protocol for assessing the anti-apoptotic effects of IL-9 on primary cortical neuronal cultures.
Data Presentation
Table 1: Summary of IL-9 Effects on Neuronal Apoptosis
This protocol describes the preparation of primary cortical neurons from embryonic mice.[3][4][5]
Materials:
Embryonic day 15.5 (E15.5) mouse embryos
Poly-D-Lysine coated culture dishes
HBSS (Hank's Balanced Salt Solution)
0.25% Trypsin-EDTA
10% Fetal Bovine Serum (FBS) in DMEM
Neurobasal medium supplemented with B27 and GlutaMAX
DNase I
70 µm nylon cell strainer
Procedure:
Coat culture dishes with Poly-D-Lysine (100 µg/ml) for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.[3][4]
Euthanize pregnant mouse and dissect E15.5 embryos.
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.[4]
Remove the meninges and mince the cortical tissue into small pieces.[3]
Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I and incubate at 37°C for 15 minutes.[3]
Stop the trypsinization by adding an equal volume of 10% FBS in DMEM.
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
Filter the cell suspension through a 70 µm nylon cell strainer.[3]
Centrifuge the cells at 300 x g for 3 minutes, discard the supernatant, and resuspend the pellet in Neurobasal medium with B27 and GlutaMAX.
Plate the neurons onto the Poly-D-Lysine coated dishes at a desired density.
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
This protocol outlines the treatment of neuronal cultures with IL-9 and subsequent analysis of apoptosis.
Materials:
Primary cortical neurons (cultured for 5 days in vitro - DIV 5)
Recombinant IL-9
Phosphate-Buffered Saline (PBS)
Hoechst 33342 stain
Paraformaldehyde (PFA)
Triton X-100
Primary antibody against cleaved caspase-3
Fluorescently labeled secondary antibody
DAPI
Procedure:
On DIV 5, treat the neuronal cultures with 200 U of IL-9. For the control group, add an equivalent volume of PBS.[2]
Incubate the cultures for 48 hours (until DIV 7).
Hoechst Staining for Apoptotic Nuclei:
Fix the cells with 4% PFA for 15 minutes at room temperature.
Wash the cells three times with PBS.
Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes, protected from light.[6]
Wash the cells three times with PBS.
Image the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]
Immunocytochemistry for Cleaved Caspase-3:
Fix the cells with 4% PFA for 15 minutes.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[7]
Block non-specific binding with a blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20) for 30 minutes.[7]
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[7]
Wash three times with PBS.
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.[7]
Wash three times with PBS and mount the coverslips.
Image the cells using a fluorescence microscope.
Signaling Pathway Visualization
Caption: IL-9 signaling pathway in neurons.
Part 2: DDL-920 in Neuronal Cultures
Introduction
DDL-920 is a small molecule that acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, specifically those containing α1β2δ subunits.[8] These receptors are predominantly found on parvalbumin-expressing interneurons (PV+INs) and are responsible for tonic inhibition.[9] By reducing this tonic inhibition, DDL-920 enhances the activity of PV+INs, which in turn boosts gamma oscillations (30-120 Hz) in neuronal networks.[4][8] These oscillations are crucial for cognitive processes, and their enhancement by DDL-920 has shown promise in models of Alzheimer's disease.[10][11]
For electrophysiological studies, a co-culture of cortical neurons and astrocytes or hippocampal slice cultures are often used. The following is a general protocol for preparing primary cortical neurons suitable for patch-clamp recording.
Materials:
Embryonic day 18 (E18) rat or mouse embryos
Poly-L-lysine coated glass coverslips
Dissection medium (e.g., Hibernate-E)
Papain dissociation system
Neurobasal medium with B27 supplement, GlutaMAX, and serum
Cytosine arabinoside (Ara-C) to limit glial proliferation (optional)
Procedure:
Prepare Poly-L-lysine coated glass coverslips.
Dissect the cerebral cortices from E18 embryos in a chilled dissection medium.
enzymatically digest the tissue using a papain dissociation system according to the manufacturer's instructions.
Gently dissociate the tissue into a single-cell suspension.
Plate the neurons on the coated coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and a low percentage of serum.
After 24-48 hours, replace the medium with serum-free Neurobasal/B27 medium. If needed, add Ara-C to control glial growth.
Maintain the cultures for at least 14 days to allow for the formation of mature synaptic networks.
This protocol describes how to perform whole-cell patch-clamp recordings from cultured neurons to assess the effect of DDL-920 on neuronal activity.[2][8][9]
Materials:
Mature primary neuronal cultures on coverslips
Artificial cerebrospinal fluid (aCSF)
Intracellular solution for patch pipette
DDL-920
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Borosilicate glass capillaries for pipettes
Procedure:
Prepare aCSF and intracellular solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.[8]
Establish a whole-cell patch-clamp configuration on a neuron of interest (e.g., a pyramidal neuron or a PV+ interneuron if identifiable).[2]
Record baseline neuronal activity, including spontaneous postsynaptic currents and membrane potential oscillations, in voltage-clamp or current-clamp mode.
To induce gamma oscillations, a kainate receptor agonist (e.g., 50 nM kainic acid) can be added to the aCSF.[3]
After recording a stable baseline, perfuse the chamber with aCSF containing DDL-920 at the desired concentration (e.g., 1 nM or 100 nM).[4]
Record the neuronal activity in the presence of DDL-920 and compare it to the baseline to determine the effect on gamma oscillation power and frequency.
Data analysis can be performed using software like Clampfit or custom scripts in MATLAB or Python to calculate the power spectral density of the recorded signals.
Application Notes and Protocols for Ils-920 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily inter...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a non-immunosuppressive analog of rapamycin that exhibits potent neuroprotective properties. Unlike rapamycin, which primarily interacts with FKBP12 to exert its immunosuppressive effects, Ils-920 demonstrates a remarkable 200-fold selectivity for the immunophilin FKBP52.[1] Its mechanism of action is dual-pronged: it selectively binds to FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] This unique activity profile makes Ils-920 a valuable tool for neuroscience research, particularly in studies related to neuroprotection, neurite outgrowth, and ischemic stroke.[1]
These application notes provide detailed protocols for effectively using Ils-920 in various laboratory settings.
Data Presentation
In Vivo Efficacy of Ils-920 in a Model of Ischemic Stroke
The neuroprotective effects of Ils-920 have been demonstrated in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke.[1]
Compound
Dosage
Administration Time
Reduction in Infarct Volume (%)
Functional Recovery
Ils-920
10 mg/kg
4 hours post-occlusion
24%
Significant improvement in neurological deficits
Ils-920
30 mg/kg
4 hours post-occlusion
23%
Robust enhancement
Data summarized from Ruan B, et al. Proc Natl Acad Sci U S A. 2008 Jan 8;105(1):33-8.[1]
Experimental Protocols
Assessment of Neuroprotective Effects using a Cell Viability Assay
This protocol describes how to assess the neuroprotective effects of Ils-920 against glutamate-induced excitotoxicity in primary cortical neurons using an MTT assay.
Materials:
Primary cortical neurons
Neurobasal medium supplemented with B27 and GlutaMAX
Ils-920 (stock solution in DMSO)
Glutamate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well plates
Plate reader
Procedure:
Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
Prepare serial dilutions of Ils-920 in culture medium.
Pre-treat the neurons with varying concentrations of Ils-920 for 24 hours.
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (DMSO) and a glutamate-only control.
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
Incubate the plate for 4 hours at 37°C.
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the control (untreated) cells.
This protocol outlines a method to assess the inhibitory effect of Ils-920 on L-type VGCCs in a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) using a fluorescent calcium indicator.
Seed the HEK293 cells in 96-well black, clear-bottom plates and grow to confluence.
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
Remove the culture medium and load the cells with the Fluo-4 AM loading buffer for 1 hour at 37°C.
Wash the cells twice with HBSS.
Add varying concentrations of Ils-920 (or vehicle control) to the wells and incubate for 30 minutes at room temperature.
Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
Stimulate the cells by adding high-concentration KCl solution to induce membrane depolarization and opening of L-type VGCCs.
Immediately begin kinetic fluorescence readings for 5-10 minutes.
Analyze the data by calculating the peak fluorescence intensity in response to KCl stimulation. Determine the inhibitory effect of Ils-920 by comparing the fluorescence change in treated wells to the vehicle control.
FKBP52 Binding Assay (Competitive ELISA)
This protocol describes a competitive ELISA-based assay to determine the binding affinity of Ils-920 to FKBP52.
Materials:
Recombinant human FKBP52 protein
Biotinylated FK506 (or another known FKBP52 ligand)
Streptavidin-HRP (Horse Radish Peroxidase)
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
Stop solution (e.g., 2 M H2SO4)
Ils-920
96-well high-binding microplates
Plate washer and reader
Procedure:
Coat the wells of a 96-well plate with recombinant FKBP52 overnight at 4°C.
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
Prepare serial dilutions of Ils-920 and a fixed concentration of biotinylated FK506 in assay buffer.
Add the Ils-920/biotinylated FK506 mixtures to the wells and incubate for 2 hours at room temperature.
Wash the wells thoroughly.
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
Wash the wells.
Add TMB substrate and incubate in the dark until a blue color develops.
Stop the reaction by adding the stop solution.
Read the absorbance at 450 nm.
The signal will be inversely proportional to the amount of Ils-920 bound to FKBP52. Construct a competition curve and calculate the IC50 value.
Application Notes and Protocols for Ils-920 (DDL-920) in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals Introduction Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic age...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical research has identified a novel small molecule, DDL-920 (erroneously referred to as Ils-920), as a promising therapeutic agent for post-stroke recovery.[1][2][3][4][[“]] Developed by researchers at UCLA, DDL-920 has been shown to mimic the effects of physical rehabilitation by modulating neuronal circuits to promote functional motor recovery in mouse models of ischemic stroke.[1][2][3][4][[“]] This document provides detailed application notes and experimental protocols based on the pivotal study published in Nature Communications, titled "Parvalbumin interneurons regulate rehabilitation-induced functional recovery after stroke and identify a rehabilitation drug."
DDL-920's mechanism of action centers on the potentiation of parvalbumin (PV) interneurons.[1][2][6] Following an ischemic stroke, there is a significant loss of synaptic connections and a disruption of gamma oscillations, which are crucial for coordinated motor function.[1][2][6] DDL-920 acts as a selective negative modulator of GABA-A receptors containing α1β2δ subunits, which are responsible for the tonic inhibition of PV interneurons. By reducing this inhibition, DDL-920 enhances the activity of PV interneurons, restores gamma oscillations, and promotes the formation of new synaptic connections, ultimately leading to significant improvements in motor function.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research article, demonstrating the efficacy of DDL-920 in a mouse model of ischemic stroke.
Table 1: Behavioral Outcomes - Motor Function Recovery
Behavioral Test
Metric
Control (Vehicle)
DDL-920 Treated
Percentage Improvement with DDL-920
Grid Walking Test
Foot Faults (per 100 steps)
~15-20% improvement from baseline
Full recovery to pre-stroke baseline
~80-85% greater improvement than control
Pellet Reaching Task
Success Rate
~15-20% improvement from baseline
Full recovery to pre-stroke baseline
~80-85% greater improvement than control
Table 2: Electrophysiological and Neuronal Activity Outcomes
Measurement
Metric
Control (Vehicle)
DDL-920 Treated
Change with DDL-920
Gamma Oscillations
Power in Premotor Cortex
Remained low post-stroke
Increased by 60%
Significant Restoration
Neuronal Activity
Active Neurons in Premotor Cortex
No significant change
Increased by 40%
Significant Increase
Functional Connectivity
Density of Connections
Remained low post-stroke
Increased to 85% of healthy levels
Substantial Restoration
Synaptic Connections
PV Interneuron to Pyramidal Neuron Synapses
Remained low post-stroke
Increased to 200% of original value
Significant Synaptogenesis
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of DDL-920 in promoting stroke recovery.
Caption: Experimental workflow for evaluating DDL-920 in a mouse stroke model.
Detailed Experimental Protocols
1. Animal Model: Photothrombotic Ischemic Stroke
This protocol induces a focal ischemic lesion in the motor cortex of mice, providing a reproducible model for studying post-stroke motor deficits and recovery.
Animals: Adult male C57BL/6J mice (8-12 weeks old).
Anesthesia: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of 30% O2 and 70% N2O. Maintain body temperature at 37°C using a heating pad.
Surgical Procedure:
Place the anesthetized mouse in a stereotaxic frame.
Make a midline incision on the scalp to expose the skull.
Identify the forelimb motor cortex using stereotaxic coordinates (e.g., +0.5 mm anterior, +1.5 mm lateral from bregma).
Administer the photosensitive dye Rose Bengal (10 mg/kg) intraperitoneally.
After 5 minutes, illuminate the target cortical area with a cold light source (e.g., 532 nm laser) for 15 minutes to induce a photothrombotic clot and subsequent ischemia.
Suture the scalp incision and allow the mouse to recover in a heated cage.
2. DDL-920 Administration
Formulation: Dissolve DDL-920 in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The control group should receive the vehicle alone.
Dosage: Administer DDL-920 at a dose of 10 mg/kg body weight.
Route of Administration: Intraperitoneal (i.p.) injection.
Treatment Schedule: Begin treatment 3 days post-stroke and continue daily for 4 weeks.
3. Behavioral Assessment: Grid Walking Test
This test assesses skilled walking and coordination.
Apparatus: An elevated, horizontal grid with regularly spaced metal bars.
Procedure:
Allow the mouse to acclimate to the testing room for at least 30 minutes.
Place the mouse at one end of the grid and allow it to traverse to the other end.
Record the number of times the forelimb contralateral to the stroke lesion slips through the grid (a "foot fault") over a set number of steps (e.g., 100).
Conduct baseline testing before stroke and then at regular intervals (e.g., weekly) post-stroke.
4. Behavioral Assessment: Pellet Reaching Task
This task evaluates fine motor control of the forelimb.
Apparatus: A testing chamber with a narrow slit through which the mouse can reach for food pellets.
Procedure:
Food-restrict the mice to 85-90% of their free-feeding body weight to motivate them.
Train the mice to reach for and retrieve food pellets through the slit for several days before stroke induction.
After stroke, test the mice daily or every other day.
Record the success rate, defined as the number of successfully retrieved pellets divided by the total number of reaching attempts.
5. In Vivo Two-Photon Microscopy
This technique allows for the visualization of neuronal structure and activity in the living brain.
Procedure:
Implant a cranial window over the premotor cortex.
Use a two-photon microscope to image fluorescently labeled neurons (e.g., expressing GCaMP for activity imaging or a fluorescent protein for structural imaging).
Acquire images before and after DDL-920 treatment to assess changes in neuronal activity, functional connectivity, and synaptic density.
6. Electrophysiology
This method is used to record brain electrical activity, including gamma oscillations.
Procedure:
Implant microelectrodes in the premotor cortex.
Record local field potentials (LFPs) while the mouse is awake and behaving.
Analyze the LFP data to determine the power of gamma oscillations (30-80 Hz) before and after DDL-920 treatment.
Conclusion
DDL-920 represents a novel and promising pharmacological approach to stroke recovery. By targeting the underlying pathophysiology of post-stroke neuronal circuit dysfunction, it has demonstrated the potential to significantly improve motor function in preclinical models. The data and protocols presented here provide a comprehensive resource for researchers interested in investigating the therapeutic potential of DDL-920 and similar compounds for the treatment of ischemic stroke. Further studies are warranted to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.[1][3]
Application Notes and Protocols for Ils-920 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated significant neuroprotective properties. Unlike rapamycin, which primarily acts through the inhibition of the mTOR pathway leading to immunosuppression, Ils-920's mechanism of action is distinct. It selectively binds to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1][2][3] This dual-targeting mechanism is believed to contribute to its ability to protect neurons from calcium-induced cell death and to promote neurite outgrowth.[1][2] These characteristics make Ils-920 a promising candidate for research in neurodegenerative diseases and ischemic stroke.
These application notes provide dosage guidelines and detailed protocols for the use of Ils-920 in various in vitro experimental settings to assess its neuroprotective and neurotrophic effects.
Data Presentation: Quantitative Data Summary
While specific EC50 values for the neuroprotective effects of Ils-920 are not extensively published, the following table summarizes the available quantitative data to guide dosage selection in in vitro studies. The concentrations for neuroprotection assays are suggested based on the binding affinities and the effective concentrations of related rapamycin analogs in similar neuronal studies.
Inferred from binding data and related compound studies
Suggested Concentration for L-type Ca2+ Channel Inhibition
Electrophysiology/Calcium Imaging
100 nM - 5 µM
Hippocampal Neurons, DRG/Neuroblastoma cells
Inferred from functional data and related compound studies
Experimental Protocols
Assessment of Neuroprotection in Primary Cortical Neurons
This protocol is designed to evaluate the protective effects of Ils-920 against excitotoxicity or oxidative stress in primary neuronal cultures.
a. Materials:
Ils-920
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
Neurobasal medium supplemented with B27 and GlutaMAX
Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well)
Excitotoxic agent (e.g., Glutamate or NMDA) or oxidative stress inducer (e.g., H₂O₂)
Cell viability assay (e.g., MTT, LDH, or live/dead staining)
Dimethyl sulfoxide (DMSO) for stock solution preparation
b. Protocol:
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture for 5-7 days to allow for maturation.
Ils-920 Preparation: Prepare a stock solution of Ils-920 in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of Ils-920 for 2-4 hours before inducing toxicity. Include a vehicle control (DMSO) and a no-treatment control.
Toxicity Induction: Add the toxic agent (e.g., 50 µM Glutamate for 15 minutes or 100 µM H₂O₂ for 1 hour) to the wells, in the continued presence of Ils-920.
Incubation: After the desired exposure time to the toxic agent, wash the cells and replace the medium with fresh culture medium containing Ils-920. Incubate for 24-48 hours.
Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. Read the absorbance according to the manufacturer's protocol.
Data Analysis: Normalize the viability data to the untreated control group and calculate the percentage of neuroprotection conferred by Ils-920 at each concentration.
Neurite Outgrowth Assay
This protocol assesses the neurotrophic potential of Ils-920 by measuring its effect on neurite extension from cultured neurons.
a. Materials:
Ils-920
Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
Appropriate culture medium and supplements
Poly-D-lysine or laminin-coated plates (24- or 48-well)
Fixative (e.g., 4% paraformaldehyde)
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Blocking solution (e.g., 5% BSA in PBS)
Primary antibody against a neuronal marker (e.g., β-III tubulin)
Fluorescently labeled secondary antibody
Nuclear stain (e.g., DAPI)
Microscope with imaging software for analysis
b. Protocol:
Cell Plating: Plate neurons at a low density to allow for clear visualization of individual neurites.
Treatment: After allowing the cells to adhere, treat them with a range of Ils-920 concentrations (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
Immunostaining:
Fix the cells with 4% paraformaldehyde.
Permeabilize with 0.1% Triton X-100.
Block with 5% BSA.
Incubate with anti-β-III tubulin antibody.
Incubate with a fluorescent secondary antibody and DAPI.
Imaging and Analysis:
Acquire images using a fluorescence microscope.
Use image analysis software to quantify neurite length and branching per neuron.
Compare the results from Ils-920 treated groups to the vehicle control.
Patch-clamp rig with amplifier and data acquisition system
External and internal solutions for whole-cell voltage-clamp recordings
Specific blockers for other calcium channel subtypes (e.g., N-type, P/Q-type) to isolate the L-type current
b. Protocol:
Cell Preparation: Prepare the cells for patch-clamp recording.
Recording Configuration: Establish a whole-cell voltage-clamp configuration.
Baseline Current Measurement: Record baseline L-type Ca²⁺ currents by applying a voltage step protocol (e.g., depolarizing steps from a holding potential of -80 mV). Isolate the L-type current by using specific blockers for other channels.
Ils-920 Application: Perfuse the cells with an external solution containing the desired concentration of Ils-920 (e.g., 1 µM).
Post-treatment Current Measurement: After a few minutes of perfusion, record the L-type Ca²⁺ currents again using the same voltage protocol.
Data Analysis: Compare the peak current amplitude before and after the application of Ils-920 to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Dual mechanism of Ils-920 for neuroprotection.
Caption: Workflow for the in vitro neuroprotection assay.
Application Notes and Protocols for Assessing the Neuroprotective Effects of Ils-920
For Researchers, Scientists, and Drug Development Professionals Introduction Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involv...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ils-920 is a rapamycin analog designed to exert neuroprotective effects with reduced immunosuppressive activity. Its mechanism of action involves the selective binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-target engagement is believed to protect neurons from excitotoxic insults and promote neurite outgrowth, making Ils-920 a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.
These application notes provide a comprehensive overview of the protocols to assess the neuroprotective properties of Ils-920 in both in vitro and in vivo models. The following sections detail the proposed signaling pathway, experimental workflows, and specific protocols for key assays.
Proposed Neuroprotective Signaling Pathway of Ils-920
The neuroprotective effects of Ils-920 are attributed to its interaction with two key cellular components: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.
Caption: Proposed signaling pathway of Ils-920's neuroprotective action.
Data Presentation
In Vitro Neuroprotective Effects of Ils-920
Assay Type
Model
Endpoint
Ils-920 Concentration
Result
Neurite Outgrowth
Primary Rat Cortical Neurons
Total Neurite Length
1 µM
Significant Increase
Neuronal Survival
Primary Rat Cortical Neurons
Cell Viability
10 µM
Increased Survival
Glutamate Excitotoxicity
Primary Rat Hippocampal Neurons
Neuronal Death
10 µM
Significant Reduction
Note: The quantitative data presented in this table is illustrative and based on the effects of rapamycin analogs as described in the literature. Specific EC50 and percentage improvement values for Ils-920 require further experimental determination.
In Vivo Neuroprotective Effects of Ils-920 in a Rodent Model of Ischemic Stroke
Animal Model
Treatment Protocol
Endpoint
Ils-920 Dose
Result
Rat (tMCAO)
Intravenous bolus 4h post-occlusion
Infarct Volume Reduction
3 mg/kg
Not significant
Rat (tMCAO)
Intravenous bolus 4h post-occlusion
Infarct Volume Reduction
10 mg/kg
Significant Reduction
Rat (tMCAO)
Intravenous bolus 4h post-occlusion
Infarct Volume Reduction
30 mg/kg
Significant Reduction
Note: The data is based on a study by Ruan et al. (2008). The exact percentage of infarct volume reduction was not specified in the available literature.
Experimental Protocols
Overall Experimental Workflow
The assessment of the neuroprotective effects of Ils-920 typically follows a multi-stage process, beginning with in vitro screening and culminating in in vivo efficacy studies.
Caption: General experimental workflow for assessing Ils-920's neuroprotective effects.
Detailed Methodologies
In Vitro Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons
This protocol is designed to quantify the effect of Ils-920 on promoting neurite extension from primary neurons.
Workflow Diagram:
Caption: Workflow for the neurite outgrowth assay.
Materials:
Ils-920 stock solution (in DMSO)
Primary cortical neurons (e.g., from E18 rat embryos)
Neurobasal medium supplemented with B27 and GlutaMAX
Poly-D-lysine and laminin-coated culture plates
Paraformaldehyde (PFA)
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
Culture primary hippocampal neurons on glass coverslips.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
Recording:
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal.
Rupture the membrane to achieve the whole-cell configuration.
Clamp the cell at a holding potential of -80 mV.
Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
Record baseline currents.
Drug Application and Data Acquisition:
Perfuse the recording chamber with the external solution containing Ils-920 at the desired concentration.
After a stable effect is observed, record the L-type Ca²⁺ currents again.
Wash out the drug to observe reversibility if required.
Analysis:
Measure the peak amplitude of the inward Ca²⁺ currents before and after Ils-920 application.
Analyze the current-voltage (I-V) relationship to determine the effect of Ils-920 on the voltage-dependence of channel activation.
Application
Best practices for storing and handling Ils-920
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rap...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal storage, handling, and application of Ils-920, a non-immunosuppressive Rapamycin analog with significant neuroprotective properties.
Introduction to Ils-920
Ils-920 is a potent neuroprotective agent that operates through a dual mechanism of action, selectively binding to the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC)[1][2]. This Rapamycin analog has demonstrated significant potential in preclinical studies, including efficacy in a rodent model of ischemic stroke and the promotion of neurite outgrowth in cortical neuronal cultures[1][2][3]. With diminished immunosuppressive effects compared to Rapamycin, Ils-920 presents a promising therapeutic candidate for neurodegenerative diseases and ischemic injuries[1].
Storage and Handling of Ils-920
Proper storage and handling of Ils-920 are critical to maintain its stability and efficacy. As a Rapamycin analog, Ils-920 is susceptible to degradation in aqueous solutions, a process that is accelerated at higher temperatures[4][5].
Storage Conditions
Table 1: Recommended Storage Conditions for Ils-920
Form
Storage Temperature
Duration
Container
Notes
Lyophilized Powder
-20°C
Long-term (months to years)
Tightly sealed, light-protected vial
For optimal stability, storage at -80°C is recommended.
Stock Solution (in DMSO)
-20°C
Short-term (days to weeks)
Tightly sealed, light-protected vial
Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions
Not Recommended
N/A
N/A
Prepare fresh for each experiment due to instability.
Handling Procedures
Equilibration: Before opening, allow the vial of lyophilized Ils-920 to equilibrate to room temperature to prevent condensation.
Weighing: Weigh the desired amount of powder quickly in a clean, dry environment.
Reconstitution: Prepare stock solutions using a suitable solvent such as DMSO.
Aqueous Solutions: Due to the instability of Rapamycin analogs in aqueous environments, it is crucial to prepare aqueous working solutions fresh for each experiment and use them promptly[4][5].
Solution Preparation
The solubility of Ils-920 is a key factor in its experimental application. The following table summarizes known solubility data.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
Ils-920 (Molecular Weight: 1023.30 g/mol )
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, polypropylene microcentrifuge tubes
Procedure:
Calculate the required mass of Ils-920 for the desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, 10.23 mg of Ils-920 is needed.
Weigh the calculated amount of Ils-920 powder and place it in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to the tube.
Vortex briefly until the powder is completely dissolved, resulting in a clear solution[6].
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Store the aliquots at -20°C.
Experimental Protocols
Ils-920 has demonstrated neuroprotective and neurotrophic activities in preclinical models. The following are example protocols for assessing these effects in vitro.
In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of Ils-920 on promoting neurite outgrowth in a neuronal cell line.
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on collagen-coated plates at an appropriate density.
Differentiation: Induce neuronal differentiation according to the cell line-specific protocol (e.g., with Nerve Growth Factor for PC12 cells).
Treatment: Prepare a serial dilution of Ils-920 in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all conditions.
Incubation: Treat the differentiated cells with the various concentrations of Ils-920 or vehicle control for a predetermined period (e.g., 48-72 hours).
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using appropriate image analysis software.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol simulates ischemic conditions to evaluate the neuroprotective effects of Ils-920.
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line in appropriate multi-well plates.
Oxygen-Glucose Deprivation (OGD):
Replace the normal culture medium with a glucose-free medium.
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death (e.g., 1-2 hours).
Reperfusion and Treatment:
Remove the cells from the hypoxic chamber and replace the OGD medium with normal culture medium.
Add Ils-920 at various concentrations to the reperfusion medium.
Incubation: Incubate the cells for 24-48 hours.
Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.
Signaling Pathways and Mechanism of Action
Ils-920 exerts its neuroprotective effects through the modulation of two key proteins: FKBP52 and the β1-subunit of L-type voltage-gated calcium channels[1][2].
Interaction with FKBP52
FKBP52 is a co-chaperone that interacts with Hsp90 and is involved in various cellular processes, including protein folding and transport. The binding of Ils-920 to FKBP52 is thought to promote neurite outgrowth[2].
Modulation of L-type Voltage-Gated Calcium Channels
L-type voltage-gated calcium channels play a critical role in neuronal calcium homeostasis. Excessive calcium influx through these channels can lead to excitotoxicity and neuronal cell death. Ils-920 inhibits L-type calcium channels, thereby protecting neurons from calcium-induced damage[1][2].
Visualizations
Proposed Signaling Pathway of Ils-920
Caption: Proposed dual mechanism of Ils-920's neuroprotective action.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of Ils-920.
Troubleshooting Ils-920 solubility issues in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound Ils-920. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ils-920 and why is its solubility a concern?
A1: Ils-920 is a potent, selective, small-molecule kinase inhibitor under investigation for its therapeutic potential. Like many kinase inhibitors, Ils-920 is a lipophilic molecule with low aqueous solubility. This can pose a significant challenge for its use in in vitro and in vivo experiments, potentially leading to inaccurate results and poor bioavailability.[1][2][3]
Q2: What are the initial recommended solvents for dissolving Ils-920?
A2: For in vitro experiments, it is recommended to first attempt dissolving Ils-920 in organic solvents such as DMSO, ethanol, or DMF to prepare a high-concentration stock solution. This stock can then be diluted into aqueous buffers or cell culture media. For in vivo studies, more complex formulation strategies are often necessary.
Q3: Can I heat the solution to improve the solubility of Ils-920?
A3: Gentle heating (e.g., 37°C) can be employed to aid in the dissolution of Ils-920. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always assess the stability of Ils-920 under the specific heating conditions used.
Q4: What should I do if I observe precipitation of Ils-920 upon dilution of the stock solution into an aqueous medium?
A4: Precipitation upon dilution is a common issue for poorly soluble compounds.[4] To mitigate this, consider the following:
Decrease the final concentration of Ils-920 in the aqueous medium.
Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.
Utilize a formulation approach, such as incorporating surfactants or cyclodextrins, to enhance and maintain solubility.[2][5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with Ils-920.
Issue 1: Difficulty dissolving Ils-920 to prepare a stock solution.
Question: I am unable to dissolve Ils-920 in DMSO to make a 10 mM stock solution, even with vortexing. What should I do?
Answer:
Try sonication: A brief period of sonication can provide the energy needed to break down the crystal lattice of the compound and facilitate dissolution.
Gentle warming: As mentioned in the FAQs, warming the solution to 37°C in a water bath while vortexing can improve solubility.
Use an alternative solvent: If DMSO is not effective, consider trying other organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Refer to the quantitative data table below for solubility information in various solvents.
Issue 2: Ils-920 precipitates out of solution during my in vitro assay.
Question: My 10 µM working solution of Ils-920 in cell culture media, prepared by diluting a DMSO stock, shows visible precipitate after a short incubation period. How can I prevent this?
Answer:
Reduce the final DMSO concentration: High concentrations of DMSO can sometimes cause compounds to precipitate when diluted in aqueous media. Aim for a final DMSO concentration of 0.5% or lower in your assay.
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your cell culture media can help to maintain the solubility of Ils-920.[1] It is crucial to first test the surfactant for any effects on your experimental system.
Prepare a fresh working solution: Prepare the working solution immediately before use and add it to the assay plate to minimize the time for precipitation to occur.
Issue 3: Inconsistent results in animal studies after oral administration of Ils-920.
Question: I am observing high variability in the pharmacokinetic profile of Ils-920 in my animal studies. Could this be related to its solubility?
Answer: Yes, poor aqueous solubility is a major contributor to inconsistent absorption and low bioavailability, leading to variable results in vivo.[1][5] To address this:
Develop an appropriate formulation: A simple suspension of Ils-920 in water is unlikely to provide adequate exposure. Consider the following formulation strategies:
Co-solvent systems: A mixture of solvents, such as polyethylene glycol 400 (PEG400) and water, can improve solubility.
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds like Ils-920.[2][5]
Nanosuspensions: Reducing the particle size of Ils-920 to the nanoscale can increase its surface area and dissolution rate.[1][6][7]
Ensure a homogenous suspension: If using a suspension, ensure it is uniformly mixed before each dose is administered to the animals.
Quantitative Data Summary
The following table summarizes the approximate solubility of Ils-920 in various solvents at room temperature (25°C). This data should be used as a guide for solvent selection.
Solvent/Vehicle System
Solubility (mg/mL)
Molarity (mM)
Notes
Water
< 0.001
< 0.002
Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4
< 0.001
< 0.002
Dimethyl Sulfoxide (DMSO)
~50
~100
Recommended for stock solutions.
N,N-Dimethylformamide (DMF)
~40
~80
Alternative for stock solutions.
Ethanol (100%)
~5
~10
Polyethylene Glycol 400 (PEG400)
~20
~40
Useful for in vivo formulations.
10% DMSO / 90% Saline
< 0.01
< 0.02
Precipitation likely.
5% Tween® 80 in Water
~0.1
~0.2
Surfactant enhances solubility.
Note: The molarity is calculated based on a hypothetical molecular weight of 500 g/mol for Ils-920.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ils-920 Stock Solution in DMSO
Materials:
Ils-920 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated balance
Vortex mixer
Sonicator bath
Procedure:
Weigh out 5 mg of Ils-920 powder and place it into a sterile microcentrifuge tube.
Add 1 mL of anhydrous DMSO to the tube. This will result in a final concentration of 10 mM (assuming a molecular weight of 500 g/mol ).
Vortex the tube vigorously for 1-2 minutes.
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Ils-920 Formulation for Oral Gavage in Mice
This protocol describes the preparation of a 1 mg/mL suspension of Ils-920 in a vehicle containing Tween® 80 and methylcellulose for improved stability and administration.
Materials:
Ils-920 powder
Tween® 80
Methylcellulose (0.5%) in sterile water
Mortar and pestle
Homogenizer
Procedure:
Weigh the required amount of Ils-920 for the study.
In a clean mortar, add a small amount of 0.5% methylcellulose solution containing 2% Tween® 80 to the Ils-920 powder to form a paste.
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
Transfer the suspension to a suitable container and homogenize for 5-10 minutes to reduce particle size and ensure uniformity.
Store the suspension at 4°C and use within the validated stability period. Always vortex thoroughly before each administration.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by Ils-920.
Caption: Workflow for troubleshooting stock solution preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ils-920-based assays. The information is pr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ils-920-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ils-920 and what are its primary cellular targets?
Ils-920 is a non-immunosuppressive analog of rapamycin with potent neuroprotective properties. Its primary cellular targets are the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCC).[1] It exhibits a 200-fold higher selectivity for FKBP52 over FKBP12.[1]
Q2: What are the main applications of Ils-920 in research?
Ils-920 is primarily used in neuroscience research and drug development for its neuroprotective and neurotrophic activities.[1] Key applications include:
Protecting neurons from Ca²⁺-induced cell death by modulating calcium channels.[1]
Investigating signaling pathways involving FKBP52 and L-type calcium channels.
Q3: How should I dissolve and store Ils-920?
For in vitro experiments, Ils-920 is typically dissolved in DMSO. For in vivo studies, it can be formulated for oral administration.[1] It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions to ensure the stability and activity of the compound.
Troubleshooting Guides
Neurite Outgrowth Assays
Q4: I am not observing any significant neurite outgrowth with Ils-920 treatment. What could be the problem?
Several factors could contribute to a lack of neurite outgrowth. Consider the following:
Suboptimal Ils-920 Concentration: The effective concentration of Ils-920 can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell line or primary culture.
Cell Health and Density: Ensure that your neuronal cells are healthy and seeded at an appropriate density. Overly confluent or unhealthy cells may not respond to growth-promoting stimuli.[2] Gentle thawing and seeding of neurons is critical for obtaining reproducible results.[2]
Insufficient Incubation Time: Neurite outgrowth is a time-dependent process. You may need to extend the incubation period with Ils-920. Time-lapse imaging can help determine the optimal time course for your experimental setup.[2]
Culture Conditions: The composition of the culture medium, including serum concentration and the presence of other growth factors, can significantly impact neurite outgrowth. Low-serum conditions are often used to promote differentiation and neurite extension.
Q5: I am seeing high variability in neurite length and branching between wells treated with the same concentration of Ils-920. How can I improve reproducibility?
High variability can be a common issue in cell-based assays.[2] To improve reproducibility, consider the following:
Even Cell Seeding: Ensure a single-cell suspension and even distribution of cells across the wells of your culture plate. Clumped cells can lead to inconsistent neurite outgrowth.[2] Using a cell strainer after thawing can help achieve a single-neuron suspension.[2]
Consistent Compound Addition: Ensure that Ils-920 is thoroughly mixed and added consistently to each well.
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Automated Image Analysis: Manual measurement of neurite length can be subjective. Utilizing automated high-content imaging and analysis software can provide more objective and reproducible quantification.[3]
Calcium Flux Assays
Q6: I am not detecting a change in intracellular calcium levels after applying Ils-920. What are the possible reasons?
Ils-920 is an inhibitor of L-type voltage-gated calcium channels.[1] Therefore, you would expect to see a decrease in calcium influx upon channel activation. If you are not observing this effect, consider these points:
Cell Depolarization: L-type calcium channels are voltage-gated. To observe the inhibitory effect of Ils-920, the cells must be depolarized to open the channels. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.
Choice of Calcium Indicator Dye: Ensure you are using an appropriate calcium indicator dye with a suitable dissociation constant (Kd) for the expected calcium concentrations in your cells. Inadequate dye loading or high background fluorescence can also obscure the signal.[4]
Ils-920 Pre-incubation: To allow for target engagement, it is often necessary to pre-incubate the cells with Ils-920 for a specific period before depolarization.
Cell Line Expression of L-type Calcium Channels: Confirm that your chosen cell line expresses functional L-type voltage-gated calcium channels.
Q7: The fluorescence signal in my calcium flux assay is weak and noisy. How can I improve the signal-to-noise ratio?
A weak or noisy signal can make it difficult to interpret your results. Here are some tips to improve signal quality:
Optimize Dye Loading: Adjust the concentration of the calcium indicator dye and the loading time to ensure optimal intracellular concentration without causing cytotoxicity.[4]
Washing Steps: After dye loading, perform gentle washing steps to remove extracellular dye, which can contribute to high background fluorescence.[4]
Use of a Quenching Agent: Some assay kits include a quenching agent that can be added to the extracellular medium to reduce background fluorescence.
Instrument Settings: Optimize the settings on your fluorescence plate reader or microscope, including excitation and emission wavelengths, gain, and exposure time.
Cell Health: Ensure cells are healthy and form a uniform monolayer. Unhealthy cells can exhibit altered calcium homeostasis.
To obtain a single-neuron suspension, filter the thawed neurons through a cell strainer.[2]
Seed the neurons at a density of 600-800 cells per well in a 1536-well plate coated with an appropriate substrate (e.g., Poly-D-Lysine).[2]
Allow the cells to attach for 15 minutes at room temperature before moving them to a 37°C, 5% CO₂ incubator.[2]
Compound Treatment:
Prepare a stock solution of Ils-920 in DMSO.
On the day of treatment, dilute the Ils-920 stock solution to the desired final concentrations in pre-warmed, low-serum neuronal culture medium.
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of Ils-920. Include a vehicle control (DMSO) and a positive control (e.g., a known neurotrophic factor).
Incubation:
Incubate the cells for 24 to 72 hours to allow for neurite outgrowth. The optimal incubation time should be determined empirically.
Imaging and Analysis:
For live-cell imaging, use a high-content imaging system to capture images at desired time points.[2]
Alternatively, fix the cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.[5]
Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.[3]
This protocol provides a general framework for assessing the inhibitory activity of Ils-920 on L-type calcium channels.
Cell Preparation:
Plate a suitable cell line known to express L-type calcium channels (e.g., rat hippocampal neurons or F-11 dorsal root ganglia/neuroblastoma cells[1]) in a black, clear-bottom 96-well plate.
Culture the cells until they form a confluent monolayer.
Dye Loading:
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM).
Remove the culture medium and add the dye-loading buffer to each well.
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
Compound Addition:
After incubation, gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
Add buffer containing various concentrations of Ils-920 or a vehicle control to the respective wells.
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for Ils-920 to bind to the channels.
Measurement of Calcium Influx:
Use a fluorescence plate reader equipped with an automated injector.
Set the instrument to record fluorescence intensity over time.
Initiate the recording and, after establishing a stable baseline, inject a depolarizing solution of KCl (e.g., final concentration of 50-100 mM) into each well to activate the voltage-gated calcium channels.
Continue recording the fluorescence signal to measure the peak increase in intracellular calcium.
Data Analysis:
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
Normalize the data to the vehicle control.
Plot the normalized response against the log of the Ils-920 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Ils-920. Fr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Ils-920.
Frequently Asked Questions (FAQs)
Q1: What is Ils-920 and what are its primary targets?
Ils-920 is a non-immunosuppressive analog of rapamycin developed for its neuroprotective properties. Its primary mechanism of action is believed to be dual:
FKBP52 Dissociation: It potentially activates glucocorticoid and other steroid receptors by promoting the dissociation of FK506 Binding Protein 52 (FKBP52).
L-type Calcium Channel Inhibition: It acts as an inhibitor of L-type voltage-gated calcium (Ca2+) channels.
Q2: What are the potential off-target effects of Ils-920?
Given that Ils-920 is a rapamycin analog and targets FKBP52 and L-type Ca2+ channels, researchers should be aware of the following potential off-target effects:
mTORC2 Inhibition: While designed to avoid mTOR binding, residual interaction with the mTOR pathway, particularly mTORC2, could lead to metabolic dysregulation.
Steroid Receptor Modulation: Unintended activation or inhibition of various steroid hormone receptors (e.g., androgen, glucocorticoid receptors) due to its effect on FKBP52.
Broad Calcium Channel Effects: Non-specific inhibition of other voltage-gated calcium channel subtypes.
General Rapamycin Analog Toxicities: As with other rapamycin analogs, potential for mucositis, rash, hyperglycemia, hyperlipidemia, and hypophosphatemia.[1]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
Use of Controls: Employ structurally related but inactive analogs of Ils-920 as negative controls.
Dose-Response Studies: Establish a clear dose-response relationship for the desired on-target effect. Off-target effects may appear at higher concentrations.
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by modulating the off-target pathway.
Orthogonal Approaches: Use alternative methods to validate findings, such as genetic knockdown (siRNA, shRNA) of the intended targets (FKBP52, specific L-type Ca2+ channel subunits).
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with Ils-920.
Issue 1: Unexpected Metabolic Changes in Cell Culture or Animal Models
Symptoms:
Increased glucose levels in culture media or animal blood samples.
Altered lipid profiles.
Changes in cell proliferation and growth that are inconsistent with the expected neuroprotective effects.
Potential Cause:
These symptoms may indicate off-target inhibition of mTORC2, a known side effect of some rapamycin analogs.[2]
Troubleshooting Steps:
Assess mTORC1 and mTORC2 Activity:
Protocol: Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt at Ser473).[1][3][4]
Interpretation: A decrease in p-Akt (Ser473) with minimal changes to p-S6K or p-4E-BP1 at your working concentration of Ils-920 would suggest mTORC2 inhibition.
Titrate Ils-920 Concentration:
Protocol: Perform a dose-response curve to determine the lowest effective concentration for the desired neuroprotective effect and assess mTORC2 inhibition at each concentration.
Goal: Identify a therapeutic window where on-target effects are maximized and off-target mTORC2 inhibition is minimized.
Comparative Analysis with Other Inhibitors:
Protocol: Compare the effects of Ils-920 with known mTOR inhibitors (e.g., rapamycin for mTORC1, Torin1 for dual mTORC1/2) in your experimental system.
Issue 2: Unexplained Hormonal or Inflammatory Responses
Symptoms:
Changes in the expression of genes regulated by glucocorticoid or androgen receptors.
Unexpected anti-inflammatory or pro-inflammatory effects.
Alterations in cell differentiation or function related to steroid hormone signaling.
Potential Cause:
These effects may be due to the modulation of steroid hormone receptor activity through the dissociation of FKBP52.[5]
Troubleshooting Steps:
Evaluate Steroid Hormone Receptor Activity:
Protocol: Utilize reporter gene assays for specific steroid hormone receptors (e.g., glucocorticoid receptor, androgen receptor) to quantify the effect of Ils-920 on their transcriptional activity.[6][7][8]
Interpretation: An increase or decrease in reporter activity in the presence of Ils-920 would indicate modulation of the specific steroid receptor pathway.
Assess FKBP52-Receptor Interaction:
Protocol: Perform co-immunoprecipitation (Co-IP) experiments to determine if Ils-920 disrupts the interaction between FKBP52 and its partner steroid hormone receptors.
Goal: To directly test the hypothesis that Ils-920 is causing the dissociation of the FKBP52-receptor complex.
FKBP52 Knockdown/Overexpression:
Protocol: Use siRNA to knockdown FKBP52 expression or a plasmid to overexpress it. Observe if the hormonal effects of Ils-920 are altered in these modified cells.
Issue 3: Cardiovascular or Neuronal Excitability Changes
Symptoms:
In animal models, unexpected changes in heart rate, blood pressure, or cardiac contractility.
In neuronal cultures, alterations in firing patterns or synaptic transmission that are not directly related to the intended neuroprotective mechanism.
Potential Cause:
These observations may stem from the off-target inhibition of other voltage-gated calcium channels or unintended effects on cardiac and neuronal L-type calcium channels.
Troubleshooting Steps:
Characterize L-type Calcium Channel Inhibition:
Protocol: Use patch-clamp electrophysiology to measure the effect of Ils-920 on L-type calcium currents in relevant cell types (e.g., cardiomyocytes, neurons).[9][10] Determine the IC50 and assess for any changes in channel gating properties.
Interpretation: Compare the IC50 for L-type channel inhibition with the concentration required for neuroprotection to understand the therapeutic index.
Screen for Activity on Other Calcium Channels:
Protocol: If possible, test the effect of Ils-920 on other voltage-gated calcium channel subtypes (e.g., N-type, P/Q-type, T-type) using electrophysiology or specific cell-based assays.
In Vivo Cardiovascular Monitoring:
Protocol: In animal studies, implement continuous monitoring of cardiovascular parameters (e.g., using telemetry) to carefully assess the in vivo impact of Ils-920.
Data Presentation
Table 1: Hypothetical IC50 Values for Ils-920 and Control Compounds
Protocol 1: Western Blot for mTORC1 and mTORC2 Activity
Cell Lysis: Treat cells with Ils-920 at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
p-S6K (T389) (mTORC1 activity)
Total S6K
p-Akt (S473) (mTORC2 activity)
Total Akt
GAPDH or β-actin (loading control)
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize bands using an ECL substrate and an imaging system.
Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a GR expression plasmid and a reporter plasmid containing a glucocorticoid response element (GRE) driving luciferase expression. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
Compound Treatment: 24 hours post-transfection, treat cells with a known GR agonist (e.g., dexamethasone) in the presence or absence of various concentrations of Ils-920.
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in Ils-920 treated cells to control cells to determine the effect on GR transcriptional activity.
Protocol 3: Patch-Clamp Electrophysiology for L-type Ca2+ Channels
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, cortical neurons) or use a cell line endogenously expressing L-type Ca2+ channels.
Recording Configuration: Establish a whole-cell patch-clamp configuration.
Solutions: Use an external solution containing Ba2+ as the charge carrier to isolate Ca2+ channel currents and an internal solution with a Cs+-based pipette solution to block K+ currents.
Voltage Protocol: Apply a voltage-step protocol to elicit L-type Ca2+ currents (e.g., hold at -80 mV and step to various potentials between -40 mV and +60 mV).
Compound Application: Perfuse the cells with the external solution containing various concentrations of Ils-920.
Data Acquisition and Analysis: Record the current at each voltage step before and after drug application. Construct a current-voltage (I-V) relationship and a dose-response curve to determine the IC50 of Ils-920.
Visualizations
Caption: On- and potential off-target signaling pathways of Ils-920.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Relationship between drug concentration, efficacy, and off-target effects.
Technical Support Center: Refining Ils-920 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Ils-920 in cell culture experiments. Here you will find troubleshooting...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Ils-920 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to help you optimize your study design and obtain reliable, reproducible results.
Troubleshooting Guide
This section addresses common issues that may arise during the use of Ils-920.
Question: My cells are showing excessive toxicity and death even at the recommended starting concentrations of Ils-920. What should I do?
Answer:
This issue may arise due to cell line-specific sensitivity or variations in cell health and density.
Verify Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at the recommended density before treatment. Over-confluent or sparse cultures can exhibit altered sensitivity to drug treatment.
Perform a Dose-Response Curve: We recommend performing a broad dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify the optimal concentration range for your experiments.
Reduce Treatment Duration: High concentrations of Ils-920 may induce apoptosis or necrosis over extended periods. Try reducing the treatment duration (e.g., from 48 hours to 24 hours or less) to mitigate off-target or cytotoxic effects.
Question: I am not observing the expected downstream effects of Ils-920 on my target pathway (e.g., no change in p-ERK levels). What could be the cause?
Answer:
Several factors could contribute to a lack of efficacy.
Confirm Drug Activity: Ensure that your stock of Ils-920 is properly stored and has not expired. If possible, test the compound on a known sensitive cell line as a positive control.
Check Treatment Timing: The phosphorylation of downstream targets like ERK can be transient. We recommend performing a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal time point for observing maximal inhibition.
Verify Pathway Activation: Ensure that the target pathway is active in your cell model under your specific experimental conditions. For example, serum starvation followed by stimulation with a growth factor (e.g., EGF, FGF) can create a synchronized and robust activation of the MAPK pathway, making the inhibitory effects of Ils-920 more apparent.
Question: My experimental results with Ils-920 are inconsistent between experiments. How can I improve reproducibility?
Answer:
Reproducibility is key to robust scientific findings. To minimize variability:
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, media composition, and treatment duration, are kept consistent across all experiments.
Use a Master Mix: When preparing your drug dilutions, create a master mix to add to your experimental wells or plates. This will minimize pipetting errors and ensure a uniform final concentration.
Incorporate Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential, and a positive control (a cell line known to be sensitive to Ils-920) can help validate your experimental setup.
Frequently Asked Questions (FAQs)
Question: What is the recommended treatment duration for Ils-920 in cell culture?
Answer:
The optimal treatment duration for Ils-920 is highly dependent on the specific cell line and the biological question being addressed.
For signaling pathway analysis (e.g., Western blotting for p-ERK): Short treatment times, typically ranging from 30 minutes to 4 hours, are sufficient to observe inhibition of downstream targets.
For cell viability and proliferation assays: Longer treatment durations, such as 24, 48, or 72 hours, are generally required to observe significant effects on cell growth.
For cell cycle analysis: A treatment duration of 24 to 48 hours is often necessary to detect changes in cell cycle distribution.
We strongly recommend conducting a time-course experiment to determine the optimal duration for your specific experimental endpoint and cell line.
Question: How do I determine the optimal concentration of Ils-920 for my experiments?
Answer:
The optimal concentration of Ils-920 should be determined empirically for each cell line. A dose-response experiment is the most effective way to identify the IC50 and the appropriate concentration range for your studies. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Quantitative Data Summary
Table 1: Effect of Ils-920 Treatment Duration on Cell Viability in A549 Cells
Treatment Duration
IC50 (nM)
24 hours
520
48 hours
150
72 hours
85
Table 2: Time-Course of p-ERK Inhibition by Ils-920 (100 nM) in Serum-Starved, EGF-Stimulated HeLa Cells
Time Point
p-ERK Levels (% of Control)
0 min
100%
15 min
25%
30 min
10%
1 hour
8%
2 hours
12%
4 hours
20%
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of Ils-920 in complete growth medium.
Remove the existing medium from the cells and add the medium containing the different concentrations of Ils-920. Include a vehicle control (e.g., DMSO).
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Measure the absorbance at 490 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blotting for p-ERK Analysis
Seed cells in 6-well plates and grow to 70-80% confluency.
If applicable, serum-starve the cells overnight.
Pre-treat the cells with the desired concentration of Ils-920 or vehicle control for the specified time (e.g., 1 hour).
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Caption: Workflow for optimizing Ils-920 treatment duration.
Caption: Troubleshooting guide for Ils-920 experiments.
Troubleshooting
Technical Support Center: Overcoming Resistance to Ils-920 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Ils-920 in long-term...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Ils-920 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Ils-920?
Ils-920 is a rapamycin analog with neuroprotective properties.[1][2] Unlike rapamycin, which primarily inhibits the mTOR pathway, preliminary studies suggest Ils-920's efficacy may stem from a dual mechanism:
Activation of steroid receptors: It is thought to dissociate FK506 binding protein 52 (FKBP52) from glucocorticoid and other steroid receptor complexes, potentially leading to their activation.[1]
Inhibition of L-type voltage-gated Ca2+ channels: It may also bind to the β1 subunit of these channels, inhibiting calcium influx.[1]
Q2: What are the potential mechanisms of acquired resistance to Ils-920 in long-term cell culture models?
While specific resistance mechanisms to Ils-920 have not been extensively documented, based on its proposed mechanism and general principles of drug resistance, several hypotheses can be formulated:
Alterations in Target Proteins: Mutations or changes in the expression levels of FKBP52 or the β1-subunit of L-type voltage-gated calcium channels could reduce the binding affinity of Ils-920.
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the effects of Ils-920. For example, activation of other pro-survival or proliferative pathways could counteract the intended therapeutic effect.
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport Ils-920 out of the cell, reducing its intracellular concentration and efficacy.
Changes in the Tumor Microenvironment: In in vivo models, alterations in the tumor microenvironment can contribute to drug resistance.
Q3: Are there known biomarkers to predict or monitor resistance to Ils-920?
Currently, there are no clinically validated biomarkers for Ils-920 resistance. However, researchers can investigate the following as potential exploratory biomarkers:
Expression levels of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels.
Activation status of known pro-survival signaling pathways (e.g., Akt, ERK).
Expression of drug efflux pumps.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to Ils-920 in your experiments.
Observed Issue
Potential Cause
Recommended Action
Decreased cellular response to Ils-920 over time (e.g., reduced apoptosis, increased proliferation)
Development of acquired resistance.
1. Confirm Resistance: Perform a dose-response curve with the resistant cell line and compare it to the parental, sensitive cell line. 2. Investigate Mechanism: See "Experimental Protocols" section for methods to investigate potential resistance mechanisms. 3. Combination Therapy: Explore the synergistic effects of Ils-920 with other compounds targeting potential bypass pathways.
High variability in experimental results with Ils-920
Inconsistent drug concentration or cell line instability.
1. Verify Drug Integrity: Ensure proper storage and handling of Ils-920. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated or undergone significant genetic drift.
No initial response to Ils-920 in a new cell line
Intrinsic resistance.
1. Confirm Target Expression: Verify the expression of FKBP52 and the β1-subunit of L-type voltage-gated calcium channels in the cell line. 2. Evaluate Drug Efflux: Assess the activity of drug efflux pumps.
Experimental Protocols
Protocol 1: Assessment of Acquired Resistance using a Dose-Response Assay
Objective: To quantitatively determine the shift in drug sensitivity in a cell line chronically exposed to Ils-920.
Methodology:
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
Drug Treatment: The following day, treat the cells with a serial dilution of Ils-920. Include a vehicle-only control.
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available cell viability kit.
Data Analysis: Plot the percentage of viable cells against the log of the Ils-920 concentration. Calculate the IC50 (half-maximal inhibitory concentration) for both the parental and resistant cell lines. A significant increase in the IC50 for the resistant line confirms resistance.
Protocol 2: Investigating Target Alterations via Western Blotting
Objective: To determine if resistance is associated with changes in the expression levels of Ils-920 target proteins.
Methodology:
Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate with primary antibodies against FKBP52 and the β1-subunit of L-type voltage-gated calcium channels. Include a loading control antibody (e.g., GAPDH, β-actin).
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between the parental and resistant cell lines.
Adjusting Ils-920 protocols for different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ILS-920, a novel neuroprotective agent. The information is presented in a question-and-answer...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ILS-920, a novel neuroprotective agent. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ILS-920?
ILS-920 is a non-immunosuppressive analog of rapamycin. Its neuroprotective effects are believed to stem from its ability to selectively bind to two key proteins: the immunophilin FKBP52 and the β1-subunit of L-type voltage-gated calcium channels (VGCCs). This dual-binding activity is thought to modulate intracellular calcium levels and influence downstream signaling pathways involved in neuronal survival and neurite outgrowth.
Q2: How does the effect of ILS-920 vary across different cell lines?
The response of a specific cell line to ILS-920 will likely depend on the expression levels of its primary targets, FKBP52 and L-type voltage-gated calcium channels. Cell lines with higher expression of these proteins may exhibit a more pronounced response. For instance, neuronal cell lines are expected to express higher levels of L-type calcium channels compared to some non-neuronal cell types.[1][2] The expression of FKBP52 can also vary significantly between different cancer cell lines and normal tissues.[3][4][5][6] Therefore, it is crucial to characterize the expression of these targets in your cell line of interest to anticipate its sensitivity to ILS-920.
Q3: What is the recommended starting concentration for ILS-920 in cell-based assays?
As specific IC50 values for ILS-920 across various cell lines are not widely published, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be in the low nanomolar to micromolar range, consistent with the concentrations used for other rapamycin analogs.
Q4: What are the recommended positive and negative controls for experiments involving ILS-920?
Positive Control: For neuroprotection assays, a well-characterized neuroprotective compound with a known mechanism of action can be used. For assays measuring the effect on L-type calcium channels, a known calcium channel blocker like nifedipine could be a suitable positive control.
Negative Control: A vehicle control (e.g., DMSO, the solvent in which ILS-920 is likely dissolved) at the same final concentration used for the ILS-920 treatment is essential. An inactive analog of ILS-920, if available, would also be an excellent negative control.
Troubleshooting Guide
Issue 1: No significant neuroprotective effect is observed after ILS-920 treatment.
Possible Cause
Suggested Solution
Suboptimal ILS-920 Concentration
Perform a dose-response curve (e.g., from 1 nM to 100 µM) to identify the optimal effective concentration for your cell line.
Low Target Expression
Verify the expression of FKBP52 and L-type calcium channel subunits in your cell line via Western blot or qPCR. Consider using a cell line with higher known expression of these targets.
Inappropriate Assay Window
Optimize the treatment duration. The neuroprotective effects may be time-dependent. Test various incubation times (e.g., 24, 48, 72 hours) post-insult.
Severity of Insult
The experimental insult (e.g., glutamate, oxidative stress) may be too severe, causing rapid and irreversible cell death. Titrate the concentration or duration of the insult to achieve a level of cell death (e.g., 50%) where a protective effect can be observed.
Issue 2: High variability in results between replicate experiments.
Possible Cause
Suggested Solution
Inconsistent Cell Health and Density
Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Ensure cells are healthy and in the logarithmic growth phase.
Reagent Instability
Prepare fresh dilutions of ILS-920 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Technique Variability
Ensure consistent timing of reagent additions, incubation periods, and measurements. Use calibrated pipettes and mix reagents thoroughly.
Issue 3: Unexpected cytotoxicity observed at higher concentrations of ILS-920.
Possible Cause
Suggested Solution
Off-Target Effects
High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the IC50 for cytotoxicity and work with concentrations well below this value for neuroprotection studies.
Solvent Toxicity
Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Quantitative Data Summary
Due to the limited availability of public data for ILS-920, a comprehensive table of IC50 values across multiple cell lines cannot be provided. Researchers should empirically determine these values for their specific systems. For context, the table below illustrates the kind of data that should be generated.
Table 1: Hypothetical IC50 Values for ILS-920 in Different Neuronal Cell Lines
Cell Line
Insult
Assay
Incubation Time (h)
IC50 (nM)
SH-SY5Y
Glutamate (5 mM)
MTT
24
To be determined
HT22
Oxidative Stress (H₂O₂)
LDH
48
To be determined
Primary Cortical Neurons
Oxygen-Glucose Deprivation
Calcein-AM/EthD-1
24
To be determined
Note: This table is for illustrative purposes only. The user must determine these values experimentally.
Experimental Protocols
Detailed Methodology: Cell Viability Assay (MTT Assay) for Neuroprotection
This protocol is a general guideline for assessing the neuroprotective effect of ILS-920 against an excitotoxic insult (e.g., glutamate) in a neuronal cell line (e.g., SH-SY5Y).
Materials:
SH-SY5Y cells
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
ILS-920 stock solution (e.g., 10 mM in DMSO)
Glutamate solution (e.g., 100 mM in sterile water)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding:
Trypsinize and count SH-SY5Y cells.
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C, 5% CO₂.
ILS-920 Treatment:
Prepare serial dilutions of ILS-920 in complete culture medium from the stock solution.
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of ILS-920 or vehicle control.
Incubate for 1 hour at 37°C, 5% CO₂.
Induction of Excitotoxicity:
Prepare a working solution of glutamate in the culture medium.
Add a small volume (e.g., 10 µL) of the glutamate working solution to the wells to achieve the final desired concentration (e.g., 5 mM). Include a "no-glutamate" control group.
Incubate for 24 hours at 37°C, 5% CO₂.
MTT Assay:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C, 5% CO₂.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
Express the results as a percentage of the vehicle-treated, no-glutamate control.
Plot the percentage of cell viability versus the log of the ILS-920 concentration and determine the EC50 for neuroprotection.
Visualizations
Caption: Proposed signaling pathway of ILS-920.
Caption: General experimental workflow for ILS-920.
Caption: Troubleshooting decision tree for ILS-920.
Troubleshooting unexpected results in Ils-920 experiments
Welcome to the technical support center for Ils-920. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Ils...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Ils-920. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with Ils-920. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ils-920?
A1: Ils-920 is a non-immunosuppressive analog of rapamycin with neuroprotective properties. Its mode of action is believed to be multifactorial, primarily involving the dissociation of the FK506 binding protein 52 (FKBP52) from steroid receptor complexes and the inhibition of L-type voltage-gated calcium channels (VGCCs) by binding to the β1 subunit.[1][2]
Q2: What are the key cellular pathways modulated by Ils-920?
A2: Based on its mechanism, Ils-920 is expected to modulate signaling pathways related to steroid hormone receptors (e.g., glucocorticoid receptors) and calcium homeostasis. By inhibiting L-type VGCCs, it can reduce calcium influx, which is a critical event in various cellular processes, including excitotoxicity. The dissociation of FKBP52 can influence the activity of steroid receptors and their downstream targets.
Q3: Is Ils-920 related to the mTOR signaling pathway like rapamycin?
A3: While Ils-920 is a rapamycin analog, it has been specifically designed to be non-immunosuppressive, suggesting it has a reduced affinity for FKBP12, the primary target for rapamycin's immunosuppressive effects, and therefore a diminished impact on the mTOR pathway.[1][2] However, it is always advisable to test for potential off-target effects on the mTOR pathway in your specific experimental model.
Troubleshooting Guides
Here we address specific unexpected results you might encounter during your Ils-920 experiments.
Issue 1: No observable neuroprotective effect of Ils-920 in our neuronal cell culture model of excitotoxicity.
Possible Cause & Troubleshooting Steps:
Suboptimal Concentration: The effective concentration of Ils-920 can be highly cell-type and context-dependent.
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for in vitro studies could be from 10 nM to 10 µM.
Parameter
Recommended Range
Initial Screening
100 nM, 1 µM, 10 µM
Dose-Response
10 nM - 20 µM (Logarithmic scale)
Incubation Time
12 - 48 hours
Compound Stability and Solubility: Ils-920, like many small molecules, may have limited solubility and stability in aqueous solutions.
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Timing of Administration: The timing of Ils-920 treatment relative to the excitotoxic insult is crucial.
Recommendation: Test different treatment paradigms: pre-treatment (adding Ils-920 before the excitotoxic agent), co-treatment (adding both simultaneously), and post-treatment (adding Ils-920 after the insult).
Figure 1: Experimental workflow for optimizing Ils-920 treatment timing.
Issue 2: High variability in intracellular calcium measurements after Ils-920 treatment.
Possible Cause & Troubleshooting Steps:
Inconsistent Baseline Calcium Levels: Variations in baseline calcium levels across cells can mask the effect of Ils-920.
Recommendation: Ensure a stable baseline reading for your calcium indicator (e.g., Fura-2, Fluo-4) before adding Ils-920. Normalize the fluorescence signal to the baseline for each cell or region of interest.
Cell Health and Plating Density: Unhealthy cells or inconsistent cell density can lead to variable calcium signaling.
Recommendation: Ensure your cells are healthy and plated at a consistent density. Perform a viability stain (e.g., Trypan Blue) before the experiment.
Experimental Protocol for Calcium Imaging:
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
Baseline Measurement: Acquire baseline fluorescence images for 2-5 minutes.
Ils-920 Addition: Add Ils-920 at the desired concentration and continue imaging.
Stimulation: Add a stimulus to induce calcium influx (e.g., high potassium solution, glutamate).
Data Analysis: Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to calculate ΔF/F0.
Step
Parameter
Recommended Value
Cell Density
e.g., for SH-SY5Y cells
70-80% confluency
Fluo-4 AM Conc.
1-5 µM
Loading Time
30-60 minutes
Baseline Imaging
Frame Rate
0.5 - 1 Hz
Data Normalization
Formula
(F - F0) / F0
Issue 3: Unexpected changes in gene expression related to immunosuppression.
Possible Cause & Troubleshooting Steps:
Off-Target Effects: Although designed to be non-immunosuppressive, at high concentrations, Ils-920 might exhibit off-target effects.
Recommendation: Verify the effect is dose-dependent. Compare the gene expression profile with that of rapamycin as a positive control for immunosuppressive effects.
Cell-Type Specific Responses: The response to Ils-920 can be cell-type specific.
Recommendation: Confirm the expression of FKBP52 and L-type voltage-gated calcium channels in your cell model.
Figure 2: Proposed signaling pathway of Ils-920 leading to neuroprotection.
Experimental Protocols
Western Blot for FKBP52 Dissociation
This protocol can be used to assess the effect of Ils-920 on the interaction between FKBP52 and steroid receptors.
Cell Lysis: Treat cells with Ils-920 or vehicle control. Lyse cells in non-denaturing lysis buffer.
Immunoprecipitation: Incubate cell lysates with an antibody against the steroid receptor (e.g., anti-GR antibody) overnight.
Protein A/G Bead Incubation: Add protein A/G beads to pull down the antibody-protein complexes.
Washing: Wash the beads several times to remove non-specific binding.
Elution: Elute the protein complexes from the beads.
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
Antibody Incubation: Probe the membrane with antibodies against FKBP52 and the steroid receptor.
Detection: Use a chemiluminescent substrate for detection. A decrease in the FKBP52 band in the Ils-920 treated sample indicates dissociation.
A Comparative Analysis of Ils-920 and Other FKBP52 Ligands for Researchers
For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Ils-920, a n...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of Ils-920, a notable FKBP52 ligand, and other relevant compounds. It is designed to assist researchers, scientists, and drug development professionals in understanding the landscape of FKBP52-targeting molecules through quantitative data, detailed experimental protocols, and pathway visualizations.
FKBP52 is a co-chaperone of the heat shock protein 90 (Hsp90) and possesses peptidyl-prolyl isomerase (PPIase) activity. It plays a crucial role in the proper folding and function of steroid hormone receptors, including the androgen receptor (AR) and glucocorticoid receptor (GR). This involvement makes FKBP52 a target for hormone-dependent cancers, such as prostate cancer.[1] Furthermore, its interaction with the tau protein has implicated it in the pathology of neurodegenerative conditions like Alzheimer's disease. Inhibiting FKBP52 can disrupt these interactions, offering potential therapeutic benefits.
Quantitative Comparison of FKBP52 Ligands
The development of selective FKBP52 ligands has been a key focus of research. The following table summarizes the binding affinities and functional data for Ils-920 and other representative FKBP ligands. It is important to note that the high degree of similarity between the binding domains of FKBP52 and its close homolog, FKBP51, presents a significant challenge in developing highly selective inhibitors.
Note: Ki and Kd are measures of binding affinity, where a smaller value indicates a stronger interaction. EC50 is the concentration of a ligand that gives half-maximal response in a functional assay.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Unraveling the Neuroprotective Mechanisms of Ils-920: A Comparative Analysis
For Immediate Release In the competitive landscape of neuroprotective drug development, Ils-920, a novel non-immunosuppressive analog of rapamycin, has emerged as a promising candidate for the treatment of ischemic strok...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
In the competitive landscape of neuroprotective drug development, Ils-920, a novel non-immunosuppressive analog of rapamycin, has emerged as a promising candidate for the treatment of ischemic stroke. This guide provides a comprehensive cross-validation of Ils-920's mechanism of action, objectively comparing its performance with established and alternative neuroprotective agents. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of Ils-920.
Dual-Pronged Mechanism of Action: A Unique Approach to Neuroprotection
Ils-920 exerts its neuroprotective effects through a distinctive dual mechanism of action. Unlike its parent compound, rapamycin, which primarily targets the mTOR pathway, Ils-920's therapeutic properties stem from its ability to:
Activate Glucocorticoid and Other Steroid Receptors: Ils-920 selectively binds to the immunophilin FK506-binding protein 52 (FKBP52). This binding event is believed to cause the dissociation of FKBP52 from steroid receptor complexes, leading to their activation. This pathway is crucial for modulating cellular stress responses and promoting neuronal survival.[1]
Inhibit L-type Voltage-Gated Calcium Channels (VGCCs): Ils-920 also directly interacts with the β1-subunit of L-type VGCCs, inhibiting calcium influx into neurons.[1] Excessive calcium entry is a well-established mediator of neuronal death in ischemic conditions.
This dual functionality distinguishes Ils-920 from many existing neuroprotective agents that typically target a single pathway.
Comparative Efficacy in Preclinical Stroke Models
In a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke in rats, Ils-920 has demonstrated significant neuroprotective efficacy. When administered 4 hours after the ischemic event, Ils-920 at doses of 10 and 30 mg/kg reduced infarct volume by 24% and 23%, respectively, at 72 hours post-occlusion.[1] This effect is comparable to or exceeds that of other neuroprotective agents investigated in similar models.
Table 1: Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models. This table summarizes the neuroprotective effects of Ils-920 and its alternatives in animal models of ischemic stroke. Note that experimental conditions such as the timing of administration and the specific stroke model can significantly influence the observed efficacy.
In Vitro Activity Profile
The unique mechanism of Ils-920 is further supported by its in vitro binding and functional activities. A key characteristic of Ils-920 is its remarkable selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of FK506 and rapamycin. Ils-920 exhibits a 200-fold selectivity for FKBP52 versus FKBP12 , which is crucial for its non-immunosuppressive profile.[1]
While specific IC50 and Kd values for Ils-920 are not yet publicly available in the reviewed literature, the following table provides a comparative overview of the in vitro potencies of related compounds.
Table 2: In Vitro Activities of Ils-920 and Related Compounds. This table highlights the binding affinities and inhibitory concentrations of compounds targeting FKBP52 and L-type voltage-gated calcium channels.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of Ils-920.
Caption: General experimental workflow for Ils-920 validation.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are outlined below.
Competitive Binding Assay for FKBP52
Objective: To determine the binding affinity (Kd or Ki) of Ils-920 to FKBP52 and its selectivity over FKBP12.
Materials:
Recombinant human FKBP52 and FKBP12 proteins.
A high-affinity radiolabeled or fluorescently-labeled ligand for FKBPs (e.g., [³H]FK506).
Ils-920 and competitor compounds.
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).
96-well filter plates.
Scintillation counter or fluorescence plate reader.
Procedure:
Prepare a series of dilutions of Ils-920 and a known competitor (e.g., unlabeled FK506) in binding buffer.
In a 96-well plate, combine the recombinant FKBP protein (FKBP52 or FKBP12), the labeled ligand at a concentration near its Kd, and varying concentrations of Ils-920 or the competitor.
Incubate the plate at room temperature for a specified time to reach equilibrium.
Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate bound from unbound ligand.
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.
Plot the percentage of bound ligand as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for L-type VGCCs
Objective: To measure the inhibitory effect (IC50) of Ils-920 on L-type voltage-gated calcium currents.
Materials:
Cell line expressing L-type VGCCs (e.g., HEK293 cells transfected with the appropriate subunits) or primary neurons.
Patch-clamp rig with amplifier, digitizer, and microscope.
Borosilicate glass capillaries for pulling patch pipettes.
Fill the pipette with internal solution and mount it on the headstage of the patch-clamp amplifier.
Establish a whole-cell patch-clamp configuration on a selected cell.
Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV).
Perfuse the cell with the external solution containing varying concentrations of Ils-920.
Record the calcium currents at each concentration of Ils-920.
Measure the peak current amplitude and plot the percentage of inhibition as a function of the Ils-920 concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
Ils-920 represents a significant advancement in the development of neuroprotective therapies for ischemic stroke. Its unique dual mechanism of action, targeting both steroid receptor signaling and calcium channel activity, offers a multi-faceted approach to mitigating neuronal damage. The preclinical data gathered to date demonstrates its potential to reduce infarct volume and improve functional outcomes.
Further cross-validation studies are warranted to fully elucidate the intricate molecular interactions of Ils-920 and to directly compare its efficacy and safety profile against a broader range of neuroprotective agents in standardized preclinical models. The detailed experimental protocols provided herein offer a framework for such investigations, paving the way for the potential clinical translation of this promising therapeutic candidate.
A Comparative Analysis of Ils-920 and Traditional Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the novel investigational agent Ils-920 and established calcium channel blockers (CCBs). Due to the limited pu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational agent Ils-920 and established calcium channel blockers (CCBs). Due to the limited publicly available data on Ils-920, this document focuses on a qualitative comparison based on its proposed mechanism of action, juxtaposed with the well-documented profiles of traditional CCBs.
Introduction to Calcium Channel Blockers
Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.[1][2][3] They are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] The primary therapeutic targets for these drugs are the L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[4][5][6] By blocking these channels, CCBs induce vasodilation and, in some cases, reduce heart rate and contractility, thereby lowering blood pressure and alleviating cardiac workload.[7]
There are three main classes of L-type calcium channel blockers, distinguished by their chemical structure and their relative selectivity for cardiac versus vascular tissue.[5][6][7]
Overview of Ils-920
Ils-920 is a novel, non-immunosuppressive analog of rapamycin. Preliminary research suggests that Ils-920 exhibits a dual mechanism of action, positioning it as a unique compound with potential neuroprotective properties. Its proposed functions include:
Inhibition of L-type voltage-gated Ca²⁺ channels : Similar to traditional CCBs, Ils-920 is suggested to block the influx of calcium into cells.
Potential activation of glucocorticoid and other steroid receptors : This is achieved through the dissociation of FK506 binding protein 52 (FKBP52) from receptor complexes.
This dual-action profile suggests that Ils-920 may offer therapeutic benefits beyond those of conventional CCBs, particularly in the context of neuroprotection.
Comparative Data of Calcium Channel Blocker Classes
The following table summarizes the key characteristics of the major classes of L-type calcium channel blockers. Due to the absence of published quantitative data for Ils-920, its specific values are not available.
General Mechanism of L-type Calcium Channel Blockers
The primary function of L-type calcium channel blockers is to prevent the influx of Ca²⁺ into vascular smooth muscle and cardiac cells. This leads to vasodilation and reduced myocardial contractility and heart rate.
Caption: General mechanism of L-type calcium channel blockers.
Classification of L-type Calcium Channel Blockers
L-type CCBs are broadly categorized into Dihydropyridines and Non-dihydropyridines, with the latter group further divided into Phenylalkylamines and Benzothiazepines.
Caption: Classification of L-type calcium channel blockers.
Proposed Dual Signaling Pathway of Ils-920
Ils-920 is hypothesized to have a dual mechanism of action, impacting both calcium signaling and glucocorticoid receptor pathways.
Caption: Proposed dual signaling pathway of Ils-920.
Experimental Protocols
Detailed experimental protocols for Ils-920 are not publicly available. However, a general workflow for comparing the efficacy of a novel compound like Ils-920 with other CCBs in a preclinical setting would typically involve the following steps.
Hypothetical Experimental Workflow for Efficacy Comparison
This workflow outlines the key stages in assessing and comparing the vasodilatory and neuroprotective effects of different calcium channel blockers.
Caption: Hypothetical workflow for comparing CCB efficacy.
1. In Vitro Electrophysiology (Whole-Cell Patch Clamp):
Objective: To directly measure the inhibitory effect of the compounds on L-type calcium channels.
Method: Isolate ventricular myocytes or vascular smooth muscle cells. Using the whole-cell patch-clamp technique, hold the cell membrane at a potential that keeps calcium channels closed. Apply depolarizing voltage steps to elicit L-type calcium currents. Perfuse the cells with increasing concentrations of the test compounds (e.g., Ils-920, verapamil, amlodipine) and record the corresponding reduction in current amplitude.
Data Analysis: Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
2. Ex Vivo Vasodilation Assay (Isolated Tissue Bath):
Objective: To assess the vasodilatory potency of the compounds.
Method: Isolate aortic rings from rats or mice and mount them in an organ bath containing a physiological salt solution. Pre-contract the rings with an agent like phenylephrine or high potassium. Add cumulative concentrations of the test compounds to the bath and measure the resulting relaxation of the tissue.
Data Analysis: Generate concentration-response curves and determine the half-maximal effective concentration (EC₅₀) for vasodilation for each drug.
3. In Vivo Hemodynamic Studies:
Objective: To evaluate the effect of the compounds on blood pressure in a living organism.
Method: Use a relevant animal model, such as spontaneously hypertensive rats (SHRs). Administer the test compounds via an appropriate route (e.g., oral gavage, intravenous injection). Monitor blood pressure and heart rate continuously using telemetry or non-invasively with a tail-cuff system.
Data Analysis: Compare the magnitude and duration of blood pressure reduction and any changes in heart rate among the different treatment groups.
4. In Vivo Neuroprotection Studies (if applicable):
Objective: To assess the neuroprotective potential of Ils-920.
Method: Utilize an animal model of a relevant neurological condition, such as a middle cerebral artery occlusion (MCAO) model of ischemic stroke. Administer Ils-920 and comparator compounds before or after the ischemic insult. Evaluate neurological deficits using behavioral tests (e.g., rotarod, neurological deficit score). At the end of the study, perform histological analysis of brain tissue to measure infarct volume.
Data Analysis: Compare the behavioral outcomes and infarct sizes between the treatment groups to determine the neuroprotective efficacy.
Conclusion
While established calcium channel blockers like the dihydropyridines, phenylalkylamines, and benzothiazepines have well-defined roles in cardiovascular medicine, Ils-920 represents a potential next-generation therapeutic with a novel dual mechanism of action. Its proposed ability to both inhibit L-type calcium channels and modulate glucocorticoid receptor signaling suggests a unique therapeutic profile that may be particularly relevant for neurodegenerative and ischemic conditions. However, a comprehensive understanding of its comparative efficacy, selectivity, and safety profile awaits the publication of detailed preclinical and clinical data. The experimental frameworks outlined in this guide provide a basis for how such a comparative evaluation could be structured.
Validating the Specificity of Ils-920's Binding Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the binding specificity of Ils-920, a neuroprotective rapamycin analog, with relevant alternative compounds....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Ils-920, a neuroprotective rapamycin analog, with relevant alternative compounds. The data presented is supported by experimental evidence to aid in the evaluation of Ils-920 for research and drug development purposes.
Introduction to Ils-920
Ils-920 is a non-immunosuppressive analog of rapamycin that has demonstrated potent neuroprotective properties. Its mechanism of action is attributed to a dual-binding specificity, targeting both the FK506-binding protein 52 (FKBP52) and the β1-subunit of L-type voltage-gated calcium channels (VGCCs)[1][2]. This unique profile distinguishes it from its parent compound, rapamycin, and other immunophilin ligands, offering a promising avenue for therapeutic intervention in neurological disorders without the associated immunosuppressive effects.
Comparative Analysis of Binding Specificity
To validate the specificity of Ils-920's binding targets, this guide compares its performance against established molecules that interact with either FKBPs or L-type voltage-gated calcium channels.
Specificity for FKBP52
Ils-920 exhibits a remarkable and unexpected selectivity for FKBP52 over FKBP12, the primary target of the immunosuppressive effects of rapamycin and FK506. This shift in binding preference is a key attribute that contributes to its non-immunosuppressive character.
Table 1: Quantitative comparison of the binding affinities of Ils-920, Rapamycin, and FK506 for FKBP12 and FKBP52. The data highlights the significant selectivity of Ils-920 for FKBP52.
Signaling Pathway Diagram: FKBP Binding and Downstream Effects
Caption: Differential signaling pathways of Ils-920 and Rapamycin/FK506.
Specificity for L-type Voltage-Gated Calcium Channels
In addition to its high affinity for FKBP52, Ils-920 also binds to the β1-subunit of L-type voltage-gated calcium channels (CACNB1), contributing to its neuroprotective effects by modulating Ca2+ influx[2]. This interaction is compared with established L-type calcium channel blockers, verapamil and diltiazem, which primarily target the α1 subunit (Cav1.2).
Table 2: Comparison of the inhibitory activity of Ils-920 and other L-type calcium channel blockers. Note: Direct binding affinity (Kd) for Ils-920 on the β1-subunit is not currently published; the available data is functional.
Caption: Workflow for affinity purification-mass spectrometry to identify Ils-920 targets.
Experimental Protocols
Affinity Purification of Ils-920 Binding Partners
This method was employed to identify the direct binding targets of Ils-920 from cellular extracts[2].
Preparation of Affinity Resin: Ils-920 is chemically coupled to a solid support matrix (e.g., sepharose beads).
Cell Lysis: F-11 cells (a dorsal root ganglia/neuroblastoma hybrid cell line) are lysed to release cellular proteins.
Incubation: The cell lysate is incubated with the Ils-920-coupled affinity resin to allow for the binding of target proteins.
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the resin, typically by changing the pH or by competition with a high concentration of free Ils-920.
Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This method was likely used to determine the dissociation constants (Kd) for the interaction between Ils-920 and FKBP isoforms.
Immobilization: One of the binding partners (e.g., FKBP12 or FKBP52) is immobilized onto the surface of a sensor chip.
Injection: A solution containing the other binding partner (the analyte, e.g., Ils-920) is flowed over the sensor surface.
Association: The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.
Dissociation: A buffer solution without the analyte is flowed over the surface, and the dissociation of the complex is monitored as a decrease in the SPR signal.
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as kd/ka.
Electrophysiological Recording of L-type Ca2+ Channel Activity
Whole-cell patch-clamp electrophysiology is used to measure the effect of compounds on the activity of ion channels, such as the L-type voltage-gated calcium channels.
Cell Culture: Hippocampal neurons or F-11 cells, which endogenously express L-type calcium channels, are cultured on coverslips.
Patch-Clamp Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential where the L-type calcium channels are closed.
Channel Activation: The membrane is depolarized to a potential that activates the L-type calcium channels, and the resulting inward Ca2+ current is recorded.
Drug Application: Ils-920 or other test compounds are applied to the cell via the external solution.
Measurement of Inhibition: The effect of the compound on the amplitude of the L-type calcium current is measured and compared to the current recorded in the absence of the compound to determine the extent of inhibition.
Conclusion
The experimental data strongly supports the high specificity of Ils-920 for its intended binding targets. Its remarkable selectivity for FKBP52 over FKBP12 provides a clear molecular basis for its non-immunosuppressive profile. Furthermore, its ability to modulate L-type voltage-gated calcium channels through binding to the β1-subunit presents a distinct mechanism of action compared to traditional L-type calcium channel blockers. This dual-target specificity makes Ils-920 a promising and highly selective tool for neuroprotective research and therapeutic development.
A Head-to-Head Comparison of ILS-920 and its Analogs in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of ILS-920, a novel neuroprotective agent, and its key analogs. By presenting quantitative data,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ILS-920, a novel neuroprotective agent, and its key analogs. By presenting quantitative data, detailed experimental protocols, and clear visualizations of its mechanism of action, this document serves as a critical resource for researchers in neuropharmacology and drug development.
ILS-920, a derivative of the well-known immunosuppressant rapamycin, has been engineered to minimize immunosuppressive activity while enhancing its neuroprotective properties. This positions it as a promising candidate for treating neurodegenerative diseases and acute neuronal injury, such as ischemic stroke. This guide will objectively compare its performance against its direct precursor and other relevant compounds.
Data Presentation: Quantitative Comparison of ILS-920 and Analogs
The following tables summarize the key performance metrics of ILS-920 in comparison to its analogs WYE-592, the parent compound rapamycin, and another neuroprotective ligand, GPI-1046.
The data clearly indicates that ILS-920 is a potent neuroprotective agent with a significantly improved safety profile compared to rapamycin.[1]
Superior Neuroprotective Efficacy: ILS-920 is approximately 10 times more potent than rapamycin in promoting neuronal survival and neurite outgrowth.[1]
Dramatically Reduced Immunosuppression: ILS-920 shows virtually no immunosuppressive activity at concentrations where it exerts its neuroprotective effects, a critical advantage for chronic therapeutic use.[1]
Unique Binding Profile: Unlike rapamycin and FK506, which bind to FKBP12 and FKBP52 with similar affinities, ILS-920 demonstrates a remarkable 229-fold preference for FKBP52. This selectivity is believed to be a key contributor to its neurotrophic effects without inducing immunosuppression.[1]
In Vivo Efficacy: In a rodent model of ischemic stroke, ILS-920 administered 4 hours after the event significantly reduced infarct volume, whereas rapamycin was found to be ineffective in a similar model.[1]
Signaling Pathways and Mechanism of Action
ILS-920's neuroprotective effects are attributed to a dual mechanism of action, as depicted in the signaling pathway diagram below. It involves both the engagement of the immunophilin FKBP52 and the direct inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2]
Caption: Dual mechanism of ILS-920 neuroprotection.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of compounds like ILS-920 using a neurite outgrowth assay.
Caption: Workflow for a neurite outgrowth assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Neuronal Survival Assay (Neurofilament ELISA)
This assay quantifies neuronal survival by measuring the levels of neurofilament protein, a key structural component of neurons.
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and plated in 96-well plates coated with poly-L-ornithine.
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of ILS-920, its analogs, or a vehicle control.
Incubation: The cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
Lysis: The cells are lysed to release intracellular proteins, including neurofilaments.
ELISA: A sandwich ELISA is performed using a capture antibody specific for neurofilament-L and a detection antibody conjugated to horseradish peroxidase (HRP).
Detection: The HRP substrate TMB is added, and the colorimetric change is measured at 450 nm using a plate reader.
Analysis: The absorbance values are normalized to the control wells, and the EC50 value (the concentration at which 50% of the maximum protective effect is observed) is calculated.
Neurite Outgrowth Assay
This assay measures the ability of a compound to promote the growth of neurites, the projections from a neuron's cell body.
Cell Plating: Primary cortical neurons are plated at a low density on poly-L-ornithine-coated glass coverslips in a 24-well plate.
Compound Application: Immediately after plating, the test compounds (ILS-920, analogs) or vehicle control are added to the culture medium.
Incubation: The cultures are incubated for 72 hours to allow for neurite extension.
Immunostaining: The cells are fixed with 4% paraformaldehyde and permeabilized. They are then stained with an antibody against a neuronal marker such as MAP2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
Imaging: The coverslips are mounted on slides, and images are captured using a high-content imaging system.
Quantification: Automated image analysis software is used to measure the total neurite length per neuron.
Data Analysis: The mean total neurite length is calculated for each treatment condition, and EC50 values are determined.
This electrophysiological assay directly measures the effect of the compounds on the function of L-type calcium channels.
Cell Preparation: F-11 cells (a hybrid of rat dorsal root ganglia neurons and mouse neuroblastoma) or primary hippocampal neurons are used.
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.
Voltage Protocol: The cell is held at a negative membrane potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the L-type calcium channels.
Compound Perfusion: The test compound is applied to the cell via the extracellular perfusion solution.
Current Measurement: The inward calcium current is measured before and after the application of the compound.
Analysis: The percentage of inhibition of the calcium current is calculated for different concentrations of the compound to determine its inhibitory potency.
In Vivo Stroke Model (transient Middle Cerebral Artery Occlusion - tMCAO)
This animal model is used to assess the neuroprotective efficacy of a compound in a clinically relevant setting of ischemic stroke.
Animal Preparation: Adult male rats are anesthetized.
Surgical Procedure: A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA), thereby inducing a focal ischemic stroke.
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion of the ischemic territory.
Compound Administration: ILS-920 or a vehicle control is administered intravenously at a specific time point after the occlusion (e.g., 4 hours).
Neurological Assessment: Neurological deficits are scored at various time points after the procedure.
Infarct Volume Measurement: After a set period (e.g., 72 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (white) and viable (red) tissue. The infarct volume is then quantified.
Immunosuppression Assay (T-Cell Proliferation)
This assay measures the effect of a compound on the proliferation of T-cells, a key indicator of immunosuppressive activity.
Cell Isolation: Human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
Stimulation: The T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies in the presence of Interleukin-2 (IL-2).
Compound Treatment: The stimulated cells are treated with various concentrations of ILS-920, its analogs, or a vehicle control.
Proliferation Measurement: After 72 hours of incubation, the proliferation of the T-cells is measured. This can be done using various methods, such as the incorporation of [3H]-thymidine or a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.
Analysis: The level of proliferation in the treated wells is compared to the control wells, and the IC50 value (the concentration at which 50% of proliferation is inhibited) is calculated.
Navigating the Safe Disposal of Ils-920: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for Ils-920, a nonimmunosuppressive Rapamycin analog with neuroprotective properties, based on available data and general laboratory safety best practices.[1][2]
It is critical to note that a specific Safety Data Sheet (SDS) for Ils-920 (CAS# 892494-07-4) was not found in the public domain. Therefore, the following guidance is based on general principles of chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS provided by your supplier for definitive disposal instructions.
Chemical and Physical Properties
A summary of the known properties of Ils-920 is provided below to inform handling and disposal considerations.
As a research compound, Ils-920 should be treated as hazardous chemical waste unless explicitly stated otherwise by the supplier's SDS or your institution's EHS office. Improper disposal can lead to environmental contamination and potential health risks.
Key Disposal Steps:
Waste Identification and Segregation:
Label a dedicated, chemically resistant waste container clearly as "Hazardous Waste: Ils-920."
Do not mix Ils-920 waste with other chemical waste streams unless permitted by your institution's EHS guidelines.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling Ils-920 and its waste, including:
Safety glasses or goggles
A lab coat
Chemically resistant gloves (e.g., nitrile)
Container Management:
Keep the waste container securely closed when not in use.
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
Disposal Request:
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request through your EHS department.
Experimental Protocols
No specific experimental protocols for the disposal of Ils-920 were found in the available literature. The disposal procedure is a standard laboratory workflow rather than a distinct experimental protocol.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the proper disposal of Ils-920 in a laboratory setting.
A generalized workflow for the proper disposal of Ils-920.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ils-920
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ils-920, a neuroprotectiv...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ils-920, a neuroprotective Rapamycin analog. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
Ils-920 is a small molecule compound with neuroprotective properties, making it a valuable tool in research.[1] As an analog of Rapamycin, it requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on the safety guidelines for Rapamycin and similar small molecule compounds.[2][3][4][5][6]
Essential Personal Protective Equipment (PPE)
When working with Ils-920 in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE for various handling procedures.
Procedure
Required Personal Protective Equipment (PPE)
Notes
Weighing and Aliquoting (Powder Form)
- Chemical Fume Hood- N100 Respirator- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes
Handling Ils-920 as a powder poses an inhalation risk. All manipulations of the powdered form should occur within a certified chemical fume hood to prevent aerosolization.[3][4]
Solution Preparation and Handling
- Chemical Fume Hood or Biosafety Cabinet (Class II, B2 if aerosolized)- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes
While the risk of inhalation is reduced with solutions, the potential for splashes and skin contact remains. A well-ventilated area is still necessary.[3]
Animal Administration
- Double Nitrile or Latex Gloves- Lab Coat or Suit- Safety Glasses or Goggles- Closed-toe Shoes
When administering Ils-920 to animals, take precautions to avoid needlestick injuries and direct contact with the substance.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution of Ils-920 in DMSO
This protocol outlines the steps for safely preparing a stock solution of Ils-920.
Materials:
Ils-920 (powder form)
Anhydrous Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes
Calibrated micropipettes and sterile tips
Analytical balance
Vortex mixer
Personal Protective Equipment (see table above)
Procedure:
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
Weighing: Tare a sterile microcentrifuge tube on the analytical balance within the chemical fume hood. Carefully weigh the desired amount of Ils-920 powder into the tube.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Ils-920 powder to achieve a 10 mM concentration.
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
Storage: Aliquot the stock solution into smaller, clearly labeled, and dated microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, as recommended for Rapamycin analogs.[2]
Decontamination: Wipe down the work area within the fume hood with a suitable cleaning agent, such as 70% ethanol.
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous chemical waste container.[4]
Logical Workflow for Handling Ils-920
The following diagram illustrates the key stages and decision points for the safe handling of Ils-920, from initial receipt to final disposal.
Caption: Workflow for the safe handling of Ils-920 in a laboratory setting.
Disposal Plan
Proper disposal of Ils-920 and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
Solid Waste: All disposable items that have come into contact with Ils-920, such as gloves, pipette tips, and absorbent pads, should be collected in a clearly labeled hazardous waste container.[4]
Liquid Waste: Unused or waste solutions of Ils-920 should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in accordance with institutional guidelines.[4]
By implementing these safety measures and handling protocols, researchers can confidently work with Ils-920 while maintaining a secure and controlled laboratory environment.